molecular formula C11H13NO2 B105148 Acetamide, N-[4-(1-oxopropyl)phenyl]- CAS No. 16960-49-9

Acetamide, N-[4-(1-oxopropyl)phenyl]-

Cat. No.: B105148
CAS No.: 16960-49-9
M. Wt: 191.23 g/mol
InChI Key: JGCDYYAXNUYBHB-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(1-oxopropyl)phenyl]- is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, N-[4-(1-oxopropyl)phenyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169084. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, N-[4-(1-oxopropyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-[4-(1-oxopropyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-propanoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO2/c1-3-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCDYYAXNUYBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066139
Record name Acetamide, N-[4-(1-oxopropyl)phenyl]-
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16960-49-9
Record name 4′-Acetamidopropiophenone
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Record name N-(4-(1-Oxopropyl)phenyl)acetamide
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Record name p-Acetamidopropiophenone
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Record name Acetamide, N-[4-(1-oxopropyl)phenyl]-
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Record name Acetamide, N-[4-(1-oxopropyl)phenyl]-
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Record name N-[4-(1-oxopropyl)phenyl]acetamide
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Record name N-(4-(1-OXOPROPYL)PHENYL)ACETAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of N-[4-(1-oxopropyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-[4-(1-oxopropyl)phenyl]acetamide, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, provides a detailed, field-tested synthesis protocol, and outlines robust analytical methodologies for its characterization. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Compound Identification

N-[4-(1-oxopropyl)phenyl]acetamide, also commonly known as N-(4-propionylphenyl)acetamide, is a derivative of acetanilide. Its chemical structure features an acetamido group and a propanoyl group attached to a benzene ring in a para configuration. This compound serves as a crucial building block in organic synthesis, most notably as a key intermediate in the preparation of various pharmaceutically active molecules, including the cardiotonic agent Pimobendan.[1] Understanding its fundamental properties and synthesis is therefore critical for its effective application in research and manufacturing.

Compound Identifiers:

  • Systematic Name: Acetamide, N-[4-(1-oxopropyl)phenyl]-

  • Common Synonym: N-(4-Propionylphenyl)acetamide

  • CAS Number: 16960-49-9[2]

  • Molecular Formula: C₁₁H₁₃NO₂[2]

  • SMILES: CCC(=O)C1=CC=C(NC(=O)C)C=C1[2]

Physicochemical Properties

The physical and chemical characteristics of a compound govern its behavior in different environments and are paramount for designing synthetic routes, purification strategies, and formulation studies.

Table 1: Core Physicochemical Data for N-[4-(1-oxopropyl)phenyl]acetamide

PropertyValueSource
Molecular Weight 191.23 g/mol [2]
Appearance Typically a solid powderGeneral Knowledge
Purity (Typical) ≥95%[2]

Note: Experimental data for properties like melting point, boiling point, and solubility for this specific compound are not widely published in readily accessible databases. Researchers should determine these values experimentally for their specific batch. For context, the structurally related compound N-[4-(2-chloropropanoyl)phenyl]acetamide has a melting point of 119-120 °C.[3]

Synthesis Protocol: Friedel-Crafts Acylation

The most common and efficient method for synthesizing N-[4-(1-oxopropyl)phenyl]acetamide is through the Friedel-Crafts acylation of acetanilide using propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Rationale of the Experimental Design

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. Acetanilide is used as the starting material because the acetamido group is an ortho-, para-directing activator, making the para position (sterically less hindered) susceptible to electrophilic attack. Aluminum chloride is the catalyst of choice as it complexes with the propionyl chloride to form a highly electrophilic acylium ion, which is the key reactive species that attacks the activated benzene ring. The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane or nitrobenzene to dissolve the reactants and facilitate the reaction without interfering with the catalyst. A controlled, low-temperature addition is crucial to manage the exothermic nature of the reaction and prevent unwanted side reactions.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • Acetanilide

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Catalyst Suspension: Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane. Stir the mixture to form a suspension. Cool the flask in an ice-water bath to 0-5 °C.

  • Reactant Addition: Dissolve acetanilide in anhydrous dichloromethane and add this solution to the dropping funnel. Add the acetanilide solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.

  • Acylating Agent Addition: After the acetanilide addition is complete, add propionyl chloride to the dropping funnel. Add the propionyl chloride dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully quench the reaction by pouring the mixture over a beaker of crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and is highly exothermic.

  • Work-up and Isolation:

    • Separate the organic layer using a separatory funnel.

    • Extract the aqueous layer twice with fresh portions of dichloromethane.

    • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final N-[4-(1-oxopropyl)phenyl]acetamide as a solid.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_end Final Product Acetanilide Acetanilide Reaction Friedel-Crafts Acylation Acetanilide->Reaction PropionylChloride Propionyl Chloride PropionylChloride->Reaction Catalyst Anhydrous AlCl₃ Catalyst->Reaction Catalyst Solvent DCM (Solvent) Solvent->Reaction Medium Temp 0-5°C -> Room Temp Temp->Reaction Control Quench Ice / HCl Quench Reaction->Quench Workup Extraction & Washing Quench->Workup Purify Recrystallization Workup->Purify Product N-[4-(1-oxopropyl)phenyl]acetamide Purify->Product

Caption: Workflow for the synthesis of N-[4-(1-oxopropyl)phenyl]acetamide.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

Analytical Workflow

A standard workflow for characterization involves a preliminary purity check followed by definitive structural confirmation.

  • Thin Layer Chromatography (TLC): Used for reaction monitoring and a quick assessment of purity. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used.[4]

  • Melting Point Determination: A sharp melting point range close to the literature value (if available) is a good indicator of purity.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups: N-H stretching (amide), C=O stretching (ketone and amide), and aromatic C-H bonds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound by identifying the molecular ion peak.

Logical Flow of Analysis

G Crude Crude Product from Synthesis TLC Purity Check: TLC / Melting Point Crude->TLC Purified Purified Product TLC->Purified Passes Purity Check Structural Structural Confirmation Purified->Structural IR IR Spectroscopy (Functional Groups) Structural->IR NMR NMR Spectroscopy (¹H & ¹³C, Connectivity) Structural->NMR MS Mass Spectrometry (Molecular Weight) Structural->MS Final Confirmed Structure & Purity >95% IR->Final NMR->Final MS->Final

Caption: Logical workflow for the analytical characterization of the final product.

Applications and Biological Context

While N-[4-(1-oxopropyl)phenyl]acetamide is primarily valued as a synthetic intermediate, its core structure is related to compounds with known biological activities. The acetamide functional group is present in many pharmaceuticals. For instance, various derivatives of N-phenylacetamide have been investigated for a range of therapeutic effects, including anticonvulsant activity.[5]

Its most direct and documented application is in multi-step syntheses. It serves as a precursor that can be further modified, for example, through nitration of the aromatic ring, to build more complex molecular architectures essential for active pharmaceutical ingredients.[1] The propionyl group offers a reactive site for further chemical transformations, making it a versatile starting point for medicinal chemistry campaigns.

Safety and Handling

References

  • PubChem. N-(p-acetylphenyl)acetamide. National Institutes of Health. [Link]

  • Google Patents.
  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • PubChem. N4-Acetylsulfanilamide. National Institutes of Health. [Link]

  • Obid, A. et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

Sources

A Guide to the Structural Elucidation of Small Molecules: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough of the modern analytical workflow for determining the chemical structure of an unknown small molecule. While the initial query focused on CAS 16960-49-9, this document will use a well-characterized model compound to better illustrate the depth and logic of the elucidation process, a cornerstone of chemical research and drug development.

The compound registered under CAS 16960-49-9 is N-(4-Propionylphenyl)acetamide .[1][2][3] It has a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[1]

For the purpose of this in-depth guide, we will pivot to a model compound with a rich history and a wealth of publicly available spectroscopic data: 3,4-Dimethoxyphenethylamine (DMPEA) , CAS 120-20-7.[4][5] This allows us to demonstrate the power and synergy of various analytical techniques in a clear, logical narrative, fulfilling the core objective of providing a field-proven guide for researchers and scientists. DMPEA is a phenethylamine compound and an analog of the neurotransmitter dopamine.[5]

Part 1: The Initial Investigation - Foundational Analysis of the Unknown

Before delving into complex spectroscopic experiments, the first step is to gather fundamental information about the "unknown" sample. This initial data provides the first clues and constraints for proposing a structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

The most critical starting point is determining the elemental composition. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to deduce the molecular formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.[6] ESI is the ionization method of choice for many LC-MS applications.[6]

  • Analysis: Analyze the sample on a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Data Processing: Identify the monoisotopic mass of the protonated molecule, [M+H]⁺. For DMPEA, this is observed at m/z 182.1179.

  • Formula Calculation: Use the accurate mass to calculate possible elemental compositions within a specified mass tolerance (e.g., ±5 ppm).

Data Interpretation: The measured accurate mass of 181.110279 g/mol for the neutral molecule allows for the unambiguous determination of the molecular formula as C₁₀H₁₅NO₂.[7]

ParameterObserved ValueDeduced Information
Accurate Mass [M] 181.1103 g/mol ---
Calculated Mass 181.1103 g/mol For C₁₀H₁₅NO₂
Molecular Formula C₁₀H₁₅NO₂ ---
Degree of Unsaturation (DoU)

The molecular formula is immediately useful for calculating the Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds in the molecule.

Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (15/2) + (1/2) = 4

A DoU of 4 strongly suggests the presence of an aromatic ring, which accounts for four degrees of unsaturation (one ring and three double bonds). This is a pivotal piece of information that guides the interpretation of subsequent spectroscopic data.

Part 2: Assembling the Puzzle - The Carbon-Hydrogen Framework via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the structure of organic molecules in solution.[8] We will use a combination of 1D and 2D NMR experiments to piece together the structure of DMPEA.

Overall NMR Workflow

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Structural Assembly H_NMR 1H NMR (Proton Environments & Multiplicity) Fragments Identify Spin Systems & Fragments H_NMR->Fragments C_NMR 13C NMR (Carbon Environments) C_NMR->Fragments COSY COSY (H-H Correlations) COSY->Fragments HSQC HSQC (Direct C-H Correlations) HSQC->Fragments HMBC HMBC (Long-Range C-H Correlations) Connect Connect Fragments & Quaternary Carbons HMBC->Connect Fragments->Connect Structure Propose Final Structure Connect->Structure

Caption: Workflow for Structural Elucidation using NMR Spectroscopy.

¹H NMR Spectroscopy: Identifying Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their multiplicity (number of neighboring protons).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Processing: Fourier transform the data, phase correct, and integrate the signals.

¹H NMR Data for DMPEA

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.83d1HAr-H
6.78dd1HAr-H
6.75d1HAr-H
3.87s3H-OCH
3.86s3H-OCH
2.95t2HAr-CH₂-CH ₂-NH₂
2.72t2HAr-CH ₂-CH₂-NH₂
1.35br s2H-NH

Interpretation:

  • The signals between 6.7-6.9 ppm are characteristic of aromatic protons. Their splitting patterns suggest a 1,2,4-trisubstituted benzene ring.

  • The two sharp singlets at 3.87 and 3.86 ppm, each integrating to 3H, are indicative of two methoxy (-OCH₃) groups.

  • The two triplets at 2.95 and 2.72 ppm, each integrating to 2H, suggest an ethyl chain (-CH₂-CH₂-). The triplet multiplicity indicates that each CH₂ group is adjacent to the other.

  • A broad singlet at 1.35 ppm is characteristic of an amine (-NH₂) group.

¹³C NMR Spectroscopy: Identifying Carbon Environments

The ¹³C NMR spectrum shows the number of unique carbon environments.

¹³C NMR Data for DMPEA

Chemical Shift (ppm)Carbon TypeAssignment
148.9QuaternaryAr-C -O
147.5QuaternaryAr-C -O
131.5QuaternaryAr-C -CH₂
121.1CHAr-C H
112.0CHAr-C H
111.4CHAr-C H
55.9CH₃-OC H₃
55.8CH₃-OC H₃
42.5CH₂-C H₂-NH₂
35.6CH₂Ar-C H₂-

Interpretation:

  • Ten distinct carbon signals are observed, matching the molecular formula (C₁₀).

  • Six signals in the aromatic region (110-150 ppm), with three being quaternary (no attached protons, from DEPT or HSQC), confirms the trisubstituted benzene ring.

  • Two signals around 56 ppm are typical for methoxy carbons.

  • Two signals in the aliphatic region (~35-45 ppm) correspond to the two CH₂ carbons of the ethyl chain.

2D NMR: Connecting the Pieces

2D NMR experiments are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds).

  • Key Correlation: A cross-peak between the signals at 2.72 ppm and 2.95 ppm confirms the -CH₂-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.

  • Key Correlations:

    • Protons at 2.72 ppm correlate to the carbon at 35.6 ppm.

    • Protons at 2.95 ppm correlate to the carbon at 42.5 ppm.

    • Protons at 3.86/3.87 ppm correlate to carbons at 55.8/55.9 ppm.

    • Aromatic protons (6.7-6.9 ppm) correlate to the CH carbons (111-122 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for final structure assembly. It shows correlations between protons and carbons over 2-3 bonds, allowing us to connect fragments and identify the positions of non-protonated (quaternary) carbons.[9]

Caption: Key HMBC correlations confirming the connectivity in DMPEA.

Interpretation of Key HMBC Correlations:

  • Connecting the Ethyl Chain to the Ring: The protons of the benzylic methylene group (Ar-CH ₂, δH = 2.72 ppm) show a correlation to the aromatic quaternary carbon at 131.5 ppm. This definitively links the ethylamino side chain to the aromatic ring.

  • Placing the Methoxy Groups: The protons of the methoxy groups (δH = 3.86/3.87 ppm) show correlations to the oxygen-bearing aromatic quaternary carbons at 147.5 ppm and 148.9 ppm, respectively. This confirms their attachment to the ring.

By systematically analyzing these 2D correlations, all fragments can be pieced together to form the complete structure of 3,4-dimethoxyphenethylamine.

Part 3: Corroborating Evidence - Orthogonal Techniques

A robust structural elucidation relies on cross-validation from different analytical techniques.

Mass Spectrometry (MS) Fragmentation

While HRMS gives the molecular formula, the fragmentation pattern from tandem MS (MS/MS) or electron ionization (EI) MS provides structural information. Mass spectrometry is an indispensable tool for the structural elucidation of small molecules.[10]

Experimental Protocol: GC-EI-MS

  • Separation: Inject the sample into a Gas Chromatograph (GC) to separate it from any impurities.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that produces reproducible, fragment-rich mass spectra.[6]

  • Analysis: Analyze the fragments with a mass analyzer (e.g., a quadrupole).

Key Fragments for DMPEA

m/zIon StructureInterpretation
181 [C₁₀H₁₅NO₂]⁺Molecular Ion (M⁺)
152 [M - CH₂NH]⁺Loss of the terminal amino-methyl group.
151 [C₉H₁₁O₂]⁺Base Peak. Benzylic cleavage, forming a stable tropylium-like ion. This is highly characteristic of phenethylamines.

The presence of a strong base peak at m/z 151 is definitive evidence for the dimethoxybenzyl moiety, strongly supporting the proposed structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is excellent for identifying functional groups present in the molecule.

Key IR Absorptions for DMPEA

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3400 (two bands)N-H stretchPrimary Amine (-NH₂)
2850-3000C-H stretchAliphatic CH₂ and CH₃
~1600, ~1515C=C stretchAromatic Ring
~1260, ~1030C-O stretchAryl Ether (-O-CH₃)

The combination of these techniques provides a self-validating system.[11] The amine group seen in IR and suggested by the odd molecular weight is confirmed by NMR. The aromatic ring suggested by the DoU is confirmed by NMR, IR, and the MS fragmentation pattern.

Part 4: The Final Verdict - Data Synthesis and Structure Confirmation

The structural elucidation of 3,4-dimethoxyphenethylamine is a convergent process where each piece of data supports and refines the others:

  • HRMS provided the exact molecular formula: C₁₀H₁₅NO₂ .

  • DoU calculation (4) suggested an aromatic ring .

  • ¹H and ¹³C NMR confirmed the presence of a 1,2,4-trisubstituted benzene ring , two methoxy groups , and an ethylamino side chain .

  • 2D NMR (COSY, HSQC, HMBC) unequivocally connected these fragments in the correct sequence.

  • MS Fragmentation showed the characteristic benzylic cleavage , confirming the dimethoxybenzyl moiety.

  • IR Spectroscopy confirmed the presence of the key amine, ether, and aromatic functional groups .

All evidence points conclusively to the structure being:

2-(3,4-dimethoxyphenyl)ethan-1-amine

This systematic, multi-technique approach ensures the highest confidence in the final structural assignment, a critical requirement in all areas of chemical science, from natural product discovery to pharmaceutical quality control.

References

  • Homoveratrylamine | C10H15NO2 | CID 8421 . PubChem, National Institutes of Health. [Link]

  • 3,4-Dimethoxyphenethylamine . Wikipedia. [Link]

  • 3,4-Dimethoxyphenethylamine (DMPEA) Mass Spectra . mzCloud. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry . Kind, T., & Fiehn, O. (2010). Bioanalytical reviews, 2(1-4), 23–60. [Link]

  • Structure Elucidation of Small Molecules . Fiehn Lab, UC Davis. [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC . Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). Journal of natural products, 77(8), 1942–1947. [Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry . Pittcon Conference & Expo. [Link]

  • Structure elucidation – Knowledge and References . Taylor & Francis Online. [Link]

  • FTIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline . ResearchGate. [Link]

  • 3,4-Dimethoxyphenethylamine - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

  • Che Menu | PDF | Chemical Compounds | Chemistry . Scribd. [Link]

Sources

The Therapeutic Potential of N-(4-propanoylphenyl)acetamide Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Acetamide Scaffold

The acetamide functional group is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Its ability to form hydrogen bonds and engage in various non-covalent interactions allows for effective binding to a multitude of biological targets. Within this broad class, N-phenylacetamide derivatives have emerged as a particularly promising scaffold, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide delves into the biological activities of a specific subset of these compounds: N-(4-propanoylphenyl)acetamide and its derivatives. The presence of the propanoyl group at the para-position of the phenyl ring introduces a unique combination of steric and electronic properties that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. While research on this specific subclass is still emerging, this guide will synthesize the available knowledge on related N-acylphenylacetamide structures to provide a comprehensive overview of their therapeutic potential and the experimental methodologies used to evaluate them.

General Synthesis of N-(4-propanoylphenyl)acetamide Derivatives

The synthesis of N-(4-propanoylphenyl)acetamide derivatives typically involves a multi-step process, starting from readily available precursors. A common synthetic route is initiated with a Friedel-Crafts acylation of a suitable N-phenylacetamide precursor.

Illustrative Synthetic Workflow:

G cluster_0 Synthesis of N-(4-propanoylphenyl)acetamide Core cluster_1 Derivatization Strategies Acetanilide Acetanilide Propanoyl_chloride Propanoyl Chloride / AlCl3 (Friedel-Crafts Acylation) Acetanilide->Propanoyl_chloride Reactant Core_Structure N-(4-propanoylphenyl)acetamide Propanoyl_chloride->Core_Structure Product Core_Structure_Ref N-(4-propanoylphenyl)acetamide Alpha_Halogenation α-Halogenation (e.g., with NBS) Core_Structure_Ref->Alpha_Halogenation Chalcone_Synthesis Claisen-Schmidt Condensation (with Aryl Aldehydes) Core_Structure_Ref->Chalcone_Synthesis Heterocycle_Formation Reaction with Dinucleophiles (e.g., Hydrazine) Alpha_Halogenation->Heterocycle_Formation Final_Derivatives Diverse N-(4-propanoylphenyl)acetamide Derivatives Chalcone_Synthesis->Final_Derivatives Heterocycle_Formation->Final_Derivatives

Caption: General synthetic pathways for N-(4-propanoylphenyl)acetamide and its derivatives.

A patent describes a method for synthesizing N-(4-(2-bromopropionyl)phenyl)acetamide, a derivative of the core structure, by reacting acetanilide with 2-bromopropionyl bromide in the presence of a Lewis acid catalyst[1]. This intermediate can then undergo various reactions, such as nucleophilic substitution, to generate a diverse library of derivatives[1]. Another approach involves the Claisen-Schmidt condensation of N-(4-acetyl-phenyl)acetamide with various aldehydes to produce chalcone derivatives, which are precursors to many biologically active molecules[2].

Antimicrobial Activity

N-phenylacetamide derivatives have shown considerable promise as antimicrobial agents. The incorporation of various heterocyclic moieties, such as thiazole, has been a successful strategy to enhance their antibacterial and nematicidal activities[3][4].

Antibacterial and Antifungal Potential

Derivatives of N-phenylacetamide have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains, including Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and X.oryzae pv. oryzicola (Xoc)[3]. Some of these compounds have demonstrated promising results, with effective concentrations superior to commercially available bactericides[3]. For instance, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide has an EC50 value of 156.7 µM against Xoo[3].

Dithiocarbamate derivatives of N-(4-methoxyphenyl)acetamide have also been synthesized and shown to possess high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%[5].

Table 1: Antimicrobial Activity of Selected N-phenylacetamide Derivatives

CompoundTarget OrganismActivity MetricValueReference
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. OryzaeEC50156.7 µM[3]
Sodium acetyl(4-methoxyphenyl)carbamodithioateFusarium oxysporumGrowth Inhibition100% at 0.4%[5]
N-(4-((4-(4-chloro-phenyl)thiazol-2-yl)amino)phenyl)acetamideMeloidogyne incognitaMortality100% at 500 µg/mL[3]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

A standard method to evaluate the antibacterial activity of novel compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Acetamide derivatives have been investigated for their potential to modulate inflammatory pathways.

Mechanism of Action in Inflammation

The anti-inflammatory effects of acetamide derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). Some derivatives have also been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages[3][6]. For instance, certain acetamide derivatives have demonstrated a significant reduction in NO and ROS production in LPS-stimulated J774.A1 macrophages[3].

Experimental Protocol: In Vitro Nitric Oxide (NO) Assay

The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7 or J774.A1) are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The plate is incubated for 24 hours to allow for NO production.

  • Griess Reaction: An aliquot of the cell culture supernatant is mixed with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Quantification: The formation of a purple azo compound is measured spectrophotometrically at approximately 540 nm. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

G cluster_0 Inflammatory Cascade and Inhibition LPS LPS Macrophage Macrophage LPS->Macrophage iNOS_COX2 iNOS & COX-2 Upregulation Macrophage->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Acetamide_Derivative N-phenylacetamide Derivative Acetamide_Derivative->iNOS_COX2 Inhibition

Caption: Inhibition of inflammatory mediators by N-phenylacetamide derivatives.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Phenylacetamide derivatives have been identified as a promising class of compounds with potential cytotoxic effects against various cancer cell lines[7][8].

Cytotoxicity Against Cancer Cell Lines

Several studies have reported the synthesis and in vitro anticancer evaluation of N-phenylacetamide derivatives. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent anticancer activity, particularly against prostate carcinoma (PC3) cell lines[8]. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures cell viability.

Table 2: Anticancer Activity of Selected N-phenylacetamide Derivatives

CompoundCell LineActivity MetricValueReference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate Carcinoma)IC5052 µM[8]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)IC5080 µM[8]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast Cancer)% Inhibition at 10 µMSignificant[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of lead compounds. For N-phenylacetamide derivatives, the nature and position of substituents on the phenyl ring and modifications of the acetamide moiety can significantly impact their biological activity.

For antioxidant and anti-inflammatory activities, studies on some acetamide derivatives have suggested that modifications to the aromatic function attached to the amidic group are possible, while the aromatic function on the alkyl chain should remain unchanged for better activity[3]. In the context of anticancer activity, the presence of electron-withdrawing groups, such as a nitro group, on the N-phenyl ring has been shown to enhance the cytotoxic effect of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives[8].

G cluster_0 SAR of N-phenylacetamide Derivatives Core [ R1-Phenyl ]-NH-CO-CH2-[ R2 ] R1 R1 (Substituents on N-phenyl ring) Core->R1 R2 R2 (Modifications of acetamide side chain) Core->R2 Activity Biological Activity (Antimicrobial, Anti-inflammatory, Anticancer) R1->Activity Influences potency & selectivity (e.g., electron-withdrawing groups) R2->Activity Affects target binding & properties (e.g., heterocycles)

Caption: Key structural features influencing the biological activity of N-phenylacetamide derivatives.

Conclusion and Future Directions

N-(4-propanoylphenyl)acetamide and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. Based on the extensive research on analogous N-phenylacetamide scaffolds, it is reasonable to hypothesize that this class of compounds possesses a diverse range of biological activities. The propanoyl group offers a unique handle for further chemical modifications, allowing for the fine-tuning of their physicochemical properties and biological activities.

Future research should focus on the systematic synthesis and biological evaluation of a library of N-(4-propanoylphenyl)acetamide derivatives. In-depth studies are required to elucidate their precise mechanisms of action, identify their molecular targets, and establish a clear structure-activity relationship. Such investigations will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.

References

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES - ResearchGate.

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH.

  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications.

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC - NIH.

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI.

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - MDPI.

  • (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - ResearchGate.

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors - Galaxy Publication.

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - Semantic Scholar.

  • A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class - ResearchGate.

  • RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | Request PDF - ResearchGate.

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice.

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.

  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PubMed.

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - NIH.

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - Frontiers.

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC - PubMed Central.

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibit - Semantic Scholar.

  • CN111518081A - Method for synthesizing pimobendan - Google Patents.

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research.

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed.

  • Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines | Request PDF - ResearchGate. cancer_cell_lines)

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An In-depth Technical Guide to the Spectroscopic Data of N-(4-propanoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the organic compound N-(4-propanoylphenyl)acetamide (CAS No. 16960-49-9). As a crucial aspect of molecular characterization, understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for researchers in synthetic chemistry, pharmacology, and drug development. This document offers a detailed interpretation of the predicted spectroscopic data, grounded in the analysis of structurally similar compounds and fundamental principles of spectroscopy. Furthermore, it includes standardized protocols for data acquisition and visual representations of key structural and fragmentation features to facilitate a deeper understanding.

Introduction and Physicochemical Properties

N-(4-propanoylphenyl)acetamide, also known as 4'-acetamido-propiophenone, belongs to the class of acetanilide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The structural confirmation and purity assessment of N-(4-propanoylphenyl)acetamide are critically dependent on a thorough analysis of its spectroscopic signatures.

Physicochemical Properties Summary:

PropertyValue
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
CAS Number 16960-49-9
IUPAC Name N-(4-propanoylphenyl)acetamide
Synonyms 4'-Acetamido-propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of N-(4-propanoylphenyl)acetamide, with chemical shifts (δ) reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~1.15Triplet3H-CO-CH₂-CH₃
H-b~2.15Singlet3H-NH-CO-CH₃
H-c~2.95Quartet2H-CO-CH₂ -CH₃
H-d~7.65Doublet2HAromatic H (ortho to -NHCOCH₃)
H-e~7.95Doublet2HAromatic H (ortho to -COCH₂CH₃)
H-f~8.50Singlet (broad)1H-NH -CO-CH₃

Causality Behind Predicted Shifts:

  • Aliphatic Protons (H-a, H-c): The triplet at ~1.15 ppm and the quartet at ~2.95 ppm are characteristic of an ethyl group attached to a carbonyl. The downfield shift of the methylene protons (H-c) is due to the deshielding effect of the adjacent carbonyl group.

  • Acetyl Protons (H-b): The singlet at ~2.15 ppm is typical for the methyl protons of an acetamido group.

  • Aromatic Protons (H-d, H-e): The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating acetamido group (H-d) will be more shielded and appear at a slightly lower chemical shift than the protons ortho to the electron-withdrawing propanoyl group (H-e).

  • Amide Proton (H-f): The amide proton typically appears as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C-1~8.5-CO-CH₂-CH₃
C-2~24.5-NH-CO-CH₃
C-3~31.5-CO-CH₂ -CH₃
C-4~118.5Aromatic C (ortho to -NHCOCH₃)
C-5~130.0Aromatic C (ortho to -COCH₂CH₃)
C-6~131.0Aromatic C (ipso, attached to -COCH₂CH₃)
C-7~143.0Aromatic C (ipso, attached to -NHCOCH₃)
C-8~168.5-NH-CO -CH₃
C-9~200.0-CO -CH₂-CH₃

Causality Behind Predicted Shifts:

  • Aliphatic Carbons (C-1, C-3): These carbons appear in the upfield region, as is typical for sp³ hybridized carbons.

  • Acetyl Carbon (C-2): The methyl carbon of the acetyl group is found in the typical range for such functionalities.

  • Aromatic Carbons (C-4, C-5, C-6, C-7): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The ipso-carbons (C-6 and C-7) are shifted further downfield.

  • Carbonyl Carbons (C-8, C-9): The two carbonyl carbons are the most deshielded carbons in the molecule, with the ketone carbonyl (C-9) appearing at a significantly lower field than the amide carbonyl (C-8).

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of N-(4-propanoylphenyl)acetamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, etc.).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.

    • For further structural confirmation, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[2][3]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300MediumN-H StretchAmide
~3050WeakC-H StretchAromatic
~2970, ~2880WeakC-H StretchAliphatic
~1685StrongC=O StretchKetone
~1665StrongC=O Stretch (Amide I)Amide
~1600, ~1520MediumC=C StretchAromatic Ring
~1540MediumN-H Bend (Amide II)Amide

Interpretation of Key IR Peaks:

  • N-H Stretch: The peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

  • C=O Stretches: Two strong absorption bands are expected in the carbonyl region. The ketone carbonyl will likely appear at a higher wavenumber (~1685 cm⁻¹) compared to the amide carbonyl (Amide I band) at ~1665 cm⁻¹.[3]

  • Aromatic C=C Stretches: The absorptions in the 1600-1520 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • N-H Bend: The Amide II band around 1540 cm⁻¹ arises from a combination of N-H bending and C-N stretching vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[4]

    • The instrument's software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[5]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Relative IntensityAssignment
191Moderate[M]⁺ (Molecular Ion)
162High[M - C₂H₅]⁺
149Moderate[M - CH₂CO]⁺
120High[C₇H₆NO]⁺
92Moderate[C₆H₆N]⁺
57High[C₂H₅CO]⁺
43High[CH₃CO]⁺

Interpretation of Fragmentation Pattern: The fragmentation of N-(4-propanoylphenyl)acetamide under EI conditions is expected to proceed through several key pathways. The molecular ion peak at m/z 191 confirms the molecular weight of the compound.

  • α-Cleavage: The most favorable cleavage is often adjacent to the carbonyl groups.

    • Loss of the ethyl radical from the propanoyl group leads to the formation of the abundant acylium ion at m/z 162.

    • Loss of the propanoyl radical would lead to a fragment at m/z 134.

  • McLafferty Rearrangement: While less common for aromatic ketones, a McLafferty rearrangement involving the propanoyl group is a possibility.

  • Cleavage of the Amide Bond:

    • Cleavage can result in the formation of the acetyl cation at m/z 43.

    • Formation of the [M - CH₂CO]⁺ fragment at m/z 149 can occur via rearrangement.

  • Further Fragmentation: The initial fragments can undergo further fragmentation, leading to the smaller ions observed in the spectrum.

Visualization of Key Fragmentation Pathways:

G M [M]⁺˙ m/z 191 frag162 [M - C₂H₅]⁺ m/z 162 M->frag162 - •C₂H₅ frag149 [M - CH₂CO]⁺ m/z 149 M->frag149 - CH₂=C=O frag57 [C₂H₅CO]⁺ m/z 57 M->frag57 frag43 [CH₃CO]⁺ m/z 43 M->frag43 frag120 [C₇H₆NO]⁺ m/z 120 frag162->frag120 - CH₂=C=O

Caption: Predicted major fragmentation pathways of N-(4-propanoylphenyl)acetamide in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A direct infusion method using a suitable solvent can also be employed.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation and generate a characteristic mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition and Analysis: The mass spectrum is recorded, and the m/z values and relative intensities of the molecular ion and fragment ions are determined. This fragmentation pattern serves as a "fingerprint" for the compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the characterization of N-(4-propanoylphenyl)acetamide. The detailed interpretation of the expected spectral features, supported by data from analogous structures and fundamental spectroscopic principles, offers a valuable resource for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment of this compound in various scientific and developmental applications.

References

  • Chemistry LibreTexts. (2023). Interpreting Infrared Spectra. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Hydroxyphenyl) Acetamide. International Journal of Science and Research (IJSR), 11(10), 1034-1037.
  • NIST Chemistry WebBook. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]

  • BYJU'S. (2023). Mass Spectrometry - Principle, Instrumentation, and Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

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Substituted Phenylacetamides: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Phenylacetamide Scaffold

Substituted phenylacetamide derivatives represent a significant and enduring class of compounds in medicinal chemistry. Their structural simplicity, characterized by a phenyl ring and an acetamide group, belies a remarkable chemical versatility that allows for a wide range of substitutions. This adaptability has led to the discovery of molecules with diverse and potent pharmacological activities, making the phenylacetamide scaffold a "privileged structure" in drug design. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications of substituted phenylacetamides, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide validated protocols to empower further research and development in this promising area.

Medicinal Chemistry of Substituted Phenylacetamides: Synthesis and Structure-Activity Relationships

The therapeutic potential of a phenylacetamide derivative is intrinsically linked to the nature and position of substituents on both the phenyl ring and the acetamide nitrogen. Understanding the synthesis and the impact of these substitutions is paramount for rational drug design.

General Synthesis Strategies

A common and robust method for synthesizing N-substituted phenylacetamides involves the acylation of a substituted aniline with a chloroacetyl chloride derivative in the presence of a weak base like sodium acetate, typically in a solvent such as glacial acetic acid.[1] The resulting 2-chloro-N-substituted-acetamide is a versatile intermediate that can be further modified. For instance, it can be reacted with various nucleophiles to introduce additional functionalities.

Another synthetic route involves the reaction of a substituted acetophenone with bromine to form an α-bromophenylethanone, which can then be condensed with a thiourea and subsequently cyclized to introduce heterocyclic moieties like a thiazole ring.[2]

Experimental Protocol: General Synthesis of N-Substituted-2-chloroacetamides

This protocol describes a general method for the synthesis of the key intermediate, 2-chloro-N-substituted-acetamide.

Materials:

  • Substituted aniline (1.0 eq)

  • Chloroacetyl chloride (1.0 eq)

  • Glacial acetic acid

  • Saturated sodium acetate solution

  • Ice-cold water

  • Stirring apparatus

  • Fume hood

Procedure:

  • Dissolve the substituted aniline (0.02 mol) in 60 mL of glacial acetic acid.

  • Add a saturated solution of sodium acetate to the reaction mixture.

  • In a fume hood, add chloroacetyl chloride (0.02 mol) dropwise to the stirred reaction mixture.

  • Continue stirring for 1 hour at room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude product and wash it with a very dilute solution of glacial acetic acid.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified 2-chloro-N-substituted-acetamide.[1]

Structure-Activity Relationships (SAR)

The biological activity of phenylacetamide derivatives is highly dependent on the electronic and steric properties of the substituents.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence activity. For example, in a series of antibacterial N-phenylacetamide derivatives containing a 4-arylthiazole moiety, it was found that electron-withdrawing groups like fluorine, chlorine, bromine, and trifluoromethyl at the 4-position of the benzene ring enhanced bactericidal activity, while substitution at the 3-position was detrimental.[2]

  • Substituents on the Acetamide Nitrogen: The group attached to the acetamide nitrogen plays a crucial role in determining the therapeutic target and potency. For instance, the presence of a benzyl substituent on the acetamide nitrogen was found to be critical for the antidepressant activity of a series of derivatives.[1]

Mechanisms of Action: Targeting Key Biological Pathways

Substituted phenylacetamides exert their therapeutic effects through a variety of mechanisms, often by targeting specific enzymes or ion channels.

Antidepressant Activity via Monoamine Oxidase (MAO) Inhibition

A significant number of phenylacetamide derivatives exhibit antidepressant properties by inhibiting monoamine oxidase (MAO) enzymes.[1] MAOs are responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[3] By inhibiting MAO, these compounds increase the synaptic availability of these neurotransmitters, leading to an amelioration of depressive symptoms.

The inhibition of MAO prevents the breakdown of monoamine neurotransmitters, leading to their increased concentration in the presynaptic neuron and subsequently greater release into the synaptic cleft. This enhances neurotransmission and alleviates the neurochemical imbalances associated with depression.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Degradation Vesicles Vesicles Monoamines->Vesicles Packaging Phenylacetamide Phenylacetamide Phenylacetamide->MAO Inhibition Released_Monoamines Released_Monoamines Vesicles->Released_Monoamines Exocytosis Receptors Receptors Released_Monoamines->Receptors Binding Signal_Transduction Signal_Transduction Receptors->Signal_Transduction Activation Therapeutic_Effect Antidepressant Effect Signal_Transduction->Therapeutic_Effect Leads to

MAO Inhibition by Phenylacetamides
Anti-inflammatory and Analgesic Effects through Cyclooxygenase (COX) Inhibition

Many phenylacetamide derivatives exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

By blocking the active site of COX enzymes, phenylacetamide derivatives prevent the synthesis of prostaglandins, thereby reducing the inflammatory response and alleviating pain.

COX Inhibition by Phenylacetamides
Anticonvulsant Activity via Modulation of Voltage-Gated Sodium Channels

Certain substituted phenylacetamides have demonstrated significant anticonvulsant activity, which is primarily attributed to their ability to modulate voltage-gated sodium channels (VGSCs).[5] VGSCs are crucial for the initiation and propagation of action potentials in neurons.[6] During a seizure, there is excessive and synchronized neuronal firing. By binding to VGSCs, these compounds stabilize the inactivated state of the channel, thereby reducing the number of channels available to open and propagate the high-frequency neuronal discharges characteristic of seizures.[6] This mechanism effectively dampens neuronal excitability and terminates seizure activity.

VGSC_Modulation_Workflow cluster_neuron Neuronal Membrane VGSC_Resting Resting State VGSC_Open Open State (Na+ Influx) VGSC_Resting->VGSC_Open Depolarization VGSC_Inactive Inactivated State VGSC_Open->VGSC_Inactive Inactivation Action_Potential Action_Potential VGSC_Open->Action_Potential Generates VGSC_Inactive->VGSC_Resting Repolarization Reduced_Excitability Reduced Neuronal Excitability VGSC_Inactive->Reduced_Excitability Leads to Phenylacetamide Phenylacetamide Phenylacetamide->VGSC_Inactive Stabilization Anticonvulsant_Effect Anticonvulsant_Effect Reduced_Excitability->Anticonvulsant_Effect Results in

Modulation of Voltage-Gated Sodium Channels

Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the phenylacetamide scaffold has led to the development of compounds with a wide array of therapeutic applications.

Therapeutic AreaExample of ActivityMechanism of ActionReference(s)
Antibacterial N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) showed an EC50 of 156.7 µM against Xanthomonas oryzae pv. Oryzae.Cell membrane rupture.[2]
Anticancer 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) exhibited an IC50 of 52 µM against the PC3 prostate cancer cell line.Induction of apoptosis.[7][8]
Antidepressant A 2-((1H-benzimidazol-2-yl)thio)-N-(4-chlorobenzyl)acetamide derivative (VS25) showed significant antidepressant activity in preclinical models.Monoamine Oxidase (MAO) inhibition.[1]
Anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown promising anticonvulsant activity in animal models.Modulation of voltage-gated sodium channels.[5]
Anti-inflammatory/Analgesic Phenylacetamide derivatives have been shown to inhibit COX enzymes, suggesting their potential as anti-inflammatory and analgesic agents.Cyclooxygenase (COX) inhibition.[4]
Antiviral Substituted 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides have been investigated as CCR5 receptor antagonists for HIV treatment.CCR5 receptor antagonism.[9]

In Vitro and In Vivo Evaluation: Key Experimental Workflows

The discovery and development of novel phenylacetamide derivatives rely on a battery of robust in vitro and in vivo assays to characterize their biological activity and pharmacological properties.

In Vitro Assays
Experimental Protocol: MAO-Glo™ Assay for MAO Inhibition

This protocol outlines a luminescent assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B.

Materials:

  • MAO-Glo™ Assay Kit (Promega)

  • Recombinant human MAO-A or MAO-B

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate reaction buffer.

  • In a 96-well plate, add 12.5 µL of the test compound dilutions or control vehicle.

  • Add 12.5 µL of a 2X MAO enzyme solution to each well and mix briefly. For negative controls, add 12.5 µL of reaction buffer without the enzyme.

  • Incubate the plate at room temperature for 15 minutes.

  • Add 25 µL of the MAO-Glo™ substrate to each well to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 50 µL of reconstituted Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 20 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate-reading luminometer.[10][11]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a colorimetric assay to screen for COX-1 and COX-2 inhibitors.

Materials:

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • Ovine COX-1 and human recombinant COX-2

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To each well of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound dilutions to the appropriate wells. For the 100% initial activity wells, add the solvent vehicle.

  • Incubate the plate for 5 minutes at 25°C.

  • Add the colorimetric substrate solution, followed by arachidonic acid to initiate the reaction.

  • Incubate for a specified time (e.g., 10 minutes) at 25°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[12]

  • Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

Experimental Protocol: MTS Assay for Cytotoxicity

This protocol details a colorimetric method to assess the cytotoxic effects of phenylacetamide derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTS reagent

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include untreated and vehicle-treated controls.

  • Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Record the absorbance at 490 nm using a microplate reader.[13][14]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vivo Screening
Experimental Workflow: Anticonvulsant Screening

Preclinical evaluation of anticonvulsant activity typically involves a battery of rodent models.

Anticonvulsant_Screening_Workflow Compound_Admin Test Compound Administration (i.p. or p.o.) MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) Compound_Admin->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Test (Myoclonic & Clonic Seizures) Compound_Admin->PTZ_Test 6Hz_Test 6-Hz Psychomotor Seizure Test (Limbic Seizures) Compound_Admin->6Hz_Test Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Compound_Admin->Neurotoxicity Data_Analysis Data Analysis (ED50, Protection %) MES_Test->Data_Analysis PTZ_Test->Data_Analysis 6Hz_Test->Data_Analysis

In Vivo Anticonvulsant Screening Workflow
  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[15]

  • Pentylenetetrazole (PTZ) Test: This chemical-induced seizure model is used to screen for compounds that may be effective against absence and myoclonic seizures.[15][16]

  • 6-Hz Psychomotor Seizure Test: This model is considered more sensitive for identifying compounds that may be effective against treatment-resistant partial seizures.

Pharmacokinetics, Toxicology, and Future Perspectives

For any promising phenylacetamide derivative to advance to clinical trials, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile, is essential. Early ADME and toxicology studies are crucial to identify potential liabilities such as poor bioavailability or off-target toxicity.[3] Some studies have reported on the acute oral toxicity of phenylacetamide derivatives, which is a critical parameter in early-stage drug development.[1]

The future of research into substituted phenylacetamides will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for their intended biological target to minimize off-target effects and improve the safety profile.

  • Novel Therapeutic Targets: Exploring the potential of the phenylacetamide scaffold to modulate novel and challenging drug targets.

  • In Silico Drug Design: Increasingly utilizing computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations to rationally design more potent and selective compounds.[17]

  • Drug Delivery Systems: Developing innovative drug delivery strategies to enhance the pharmacokinetic properties and therapeutic efficacy of promising phenylacetamide candidates.

Conclusion

The substituted phenylacetamide scaffold has proven to be a remarkably fruitful starting point for the discovery of a wide range of biologically active compounds. Its synthetic tractability and the profound influence of substituents on pharmacological activity provide a rich playground for medicinal chemists. A deep understanding of the underlying mechanisms of action, coupled with robust in vitro and in vivo screening methodologies, will continue to drive the development of novel phenylacetamide-based therapeutics for a multitude of diseases. This guide has provided a comprehensive overview of the key technical aspects of this important class of compounds, with the aim of empowering researchers and drug development professionals to unlock their full therapeutic potential.

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In Silico Prediction of N-(4-propanoylphenyl)acetamide Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of N-(4-propanoylphenyl)acetamide, a novel compound with potential therapeutic applications. Recognizing the structural similarities to known anti-inflammatory agents, this document will focus on predicting its efficacy as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for employing molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling to assess the compound's potential. By integrating established computational techniques with a robust validation framework, this guide aims to provide a scientifically rigorous and cost-effective initial assessment of N-(4-propanoylphenyl)acetamide's bioactivity, thereby accelerating the early stages of the drug discovery pipeline.

Introduction: The Rationale for In Silico Bioactivity Prediction

The imperative to reduce the time and cost of drug development has led to the widespread adoption of computational, or in silico, methods in the initial phases of drug discovery. These approaches allow for the rapid screening and characterization of novel chemical entities, prioritizing those with the highest likelihood of therapeutic success for further experimental validation.[1][2] This guide focuses on N-(4-propanoylphenyl)acetamide, an acetamide derivative. The acetamide scaffold is present in a variety of bioactive molecules, with some derivatives exhibiting anti-inflammatory and antioxidant properties.[3] Given the structural alerts within N-(4-propanoylphenyl)acetamide, we hypothesize a potential interaction with key targets in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][5] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[5][6] Therefore, this guide will use the selective inhibition of COX-2 as the primary endpoint for predicting the bioactivity of N-(4-propanoylphenyl)acetamide.

We will employ a dual-pronged in silico approach:

  • Molecular Docking: To predict the binding affinity and interaction patterns of N-(4-propanoylphenyl)acetamide within the active site of the COX-2 enzyme.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: To build a predictive model based on a dataset of known COX-2 inhibitors and use it to estimate the bioactivity of our target compound.

This comprehensive in silico evaluation will provide a robust preliminary assessment of N-(4-propanoylphenyl)acetamide's potential as a novel anti-inflammatory agent.

Foundational Knowledge: Target and Compound Preparation

Target Protein: Cyclooxygenase-2 (COX-2)

The selection of a high-quality protein structure is paramount for the accuracy of molecular docking simulations. For this study, we will utilize the crystal structure of murine COX-2 complexed with a selective inhibitor, available in the Protein Data Bank (PDB).

Parameter Value Source
PDB ID 1CX2[4]
Resolution 3.0 Å[7]
Organism Mus musculus (Mouse)[4]

The choice of this specific PDB entry is justified by the presence of a co-crystallized ligand, which helps in defining the active site for the docking study.

Ligand: N-(4-propanoylphenyl)acetamide

The three-dimensional structure of N-(4-propanoylphenyl)acetamide will be generated using a suitable chemical drawing software (e.g., ChemDraw, MarvinSketch) and subsequently optimized to obtain a low-energy conformation. This is a critical step to ensure that the ligand's geometry is realistic for the docking simulation.

In Silico Methodology I: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key intermolecular interactions.[6]

Molecular Docking Workflow

The following diagram illustrates the key steps in the molecular docking workflow.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB_Download Download PDB (1CX2) Grid_Box Define Binding Site (Grid Box) PDB_Download->Grid_Box Ligand_Prep Prepare Ligand (N-(4-propanoylphenyl)acetamide) Docking_Run Run Docking (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Analyze_Results Analyze Results (Binding Energy) Docking_Run->Analyze_Results Visualize Visualize Interactions (PyMOL/Discovery Studio) Analyze_Results->Visualize

Caption: A streamlined workflow for molecular docking studies.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.

Step 1: Protein Preparation

  • Download the PDB file for COX-2 (PDB ID: 1CX2) from the RCSB PDB website.[4]

  • Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

  • Save the prepared protein in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Draw the 2D structure of N-(4-propanoylphenyl)acetamide in a chemical drawing software.

  • Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation.

  • Save the ligand in the PDBQT format.

Step 3: Grid Box Generation

  • Load the prepared protein (PDBQT file) into AutoDock Tools.

  • Define the binding site by creating a grid box that encompasses the active site of COX-2. The location of the co-crystallized ligand in the original PDB file can be used to guide the placement of the grid box.

Step 4: Docking Simulation

  • Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box, and the output file name.

  • Run the AutoDock Vina simulation from the command line.

Step 5: Analysis of Results

  • The output file will contain the predicted binding affinity (in kcal/mol) and the coordinates of the docked ligand poses.

  • A more negative binding energy indicates a stronger predicted binding affinity.[8]

  • Visualize the docked poses of N-(4-propanoylphenyl)acetamide within the COX-2 active site using PyMOL or Discovery Studio Visualizer to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions).

In Silico Methodology II: Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[9] By building a QSAR model based on known COX-2 inhibitors, we can predict the activity of N-(4-propanoylphenyl)acetamide.

QSAR Modeling Workflow

The following diagram outlines the general workflow for developing a QSAR model.

QSAR_Workflow cluster_data Data Curation cluster_model Model Development cluster_validation Validation & Prediction Dataset Dataset of COX-2 Inhibitors (e.g., from ChEMBL) Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Build Build QSAR Model (e.g., Random Forest) Split->Build Validate Validate Model (Internal & External) Build->Validate Predict Predict Activity of N-(4-propanoylphenyl)acetamide Validate->Predict

Caption: A systematic workflow for QSAR model development and validation.

Experimental Protocol: QSAR Modeling with Scikit-learn

This protocol describes the steps to build a QSAR model using Python with the RDKit and scikit-learn libraries.

Step 1: Dataset Preparation

  • Download a dataset of COX-2 inhibitors with their corresponding IC50 values from a public database such as ChEMBL.[10]

  • Curate the dataset by removing duplicates, standardizing chemical structures, and converting IC50 values to a logarithmic scale (pIC50) for a more normal distribution.

Step 2: Molecular Descriptor Calculation

  • For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties. Key descriptors for COX-2 inhibition often include:

    • Hydrophobicity (e.g., LogP): The active site of COX-2 has a hydrophobic channel.[1]

    • Electronic Properties (e.g., partial charges, dipole moment): These influence electrostatic interactions with active site residues.[4]

    • Steric/Topological Descriptors (e.g., molecular weight, shape indices): These relate to the size and shape of the molecule and its fit within the binding pocket.

  • Use a library like RDKit to calculate these descriptors.

Step 3: Data Splitting

  • Divide the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set is used to build the model, while the test set is used to evaluate its predictive performance.[11]

Step 4: Model Building

  • Using the training set, build a regression model that relates the calculated descriptors (independent variables) to the pIC50 values (dependent variable).

  • Commonly used machine learning algorithms for QSAR include Random Forest, Support Vector Machines, and Gradient Boosting.

Step 5: Model Validation

  • Internal Validation: Perform cross-validation on the training set to assess the model's robustness and to avoid overfitting.

  • External Validation: Use the trained model to predict the pIC50 values for the compounds in the test set. The predictive power of the model is evaluated by calculating statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE) between the predicted and experimental values. A good QSAR model should have an R² value greater than 0.6.[12]

Step 6: Prediction for N-(4-propanoylphenyl)acetamide

  • Calculate the same set of molecular descriptors for N-(4-propanoylphenyl)acetamide.

  • Use the validated QSAR model to predict its pIC50 value.

Data Interpretation and Self-Validation

The trustworthiness of in silico predictions hinges on a critical and integrated analysis of the results from both molecular docking and QSAR modeling.

Interpreting Molecular Docking Results
Metric Interpretation
Binding Affinity A lower (more negative) value suggests a more favorable binding interaction. Compare the binding affinity of N-(4-propanoylphenyl)acetamide to that of a known COX-2 inhibitor (e.g., Celecoxib) docked under the same conditions.
Key Interactions Analyze the predicted binding pose to identify specific interactions with key amino acid residues in the COX-2 active site. For selective COX-2 inhibitors, interactions with residues in the side pocket (e.g., His90, Arg513, Val523) are particularly important.
Interpreting QSAR Predictions
Metric Interpretation
Predicted pIC50 A higher predicted pIC50 value indicates greater predicted inhibitory potency.
Applicability Domain Ensure that N-(4-propanoylphenyl)acetamide falls within the applicability domain of the QSAR model. This means that its molecular descriptors are within the range of the descriptors of the compounds in the training set, ensuring a reliable prediction.
A Self-Validating System

The convergence of results from both molecular docking and QSAR analysis strengthens the confidence in the prediction. A favorable prediction would be characterized by:

  • A strong predicted binding affinity from molecular docking, with interactions in the key regions of the COX-2 active site.

  • A high predicted pIC50 value from a validated QSAR model, with the compound falling within the model's applicability domain.

Discrepancies between the two methods should be investigated, and may suggest the need for more advanced computational techniques or highlight limitations of the current models.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for the preliminary bioactivity assessment of N-(4-propanoylphenyl)acetamide as a potential selective COX-2 inhibitor. By following the detailed protocols for molecular docking and QSAR modeling, researchers can generate valuable data to guide the next steps in the drug discovery process.

A positive in silico profile for N-(4-propanoylphenyl)acetamide would provide a strong rationale for its chemical synthesis and subsequent in vitro and in vivo experimental validation. This may include enzymatic assays to determine its IC50 value against COX-1 and COX-2, as well as cell-based assays to assess its anti-inflammatory effects. The integration of computational and experimental approaches is crucial for the efficient and successful development of novel therapeutic agents.

References

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A Technical Guide to the Solubility and Stability Profiling of N-[4-(1-oxopropyl)phenyl]-acetamide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[4-(1-oxopropyl)phenyl]-acetamide, a para-substituted acetanilide derivative, presents a chemical scaffold of interest in pharmaceutical development. Its structure, featuring both an amide and a ketone functional group on a phenyl ring, suggests potential applications while also posing distinct challenges for formulation and long-term stability. The journey from a promising chemical entity to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life.

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate the solubility and stability of N-[4-(1-oxopropyl)phenyl]-acetamide. Moving beyond mere procedural descriptions, this document elucidates the scientific rationale behind each experimental choice, grounding the protocols in authoritative guidelines from the International Council for Harmonisation (ICH). The objective is to equip scientists with the necessary tools to generate a robust data package that can confidently guide formulation strategies and meet stringent regulatory expectations.

Physicochemical Characterization and Predicted Properties

A foundational understanding of the molecule's intrinsic properties is the logical starting point for any solubility or stability investigation. The chemical structure of N-[4-(1-oxopropyl)phenyl]-acetamide dictates its behavior in various environments.

The molecule's key functional groups are the acetamide linker (-NHCOCH₃) and the propionyl group (-COCH₂CH₃). The amide group is susceptible to hydrolysis under acidic or basic conditions, a primary degradation pathway. The aromatic ring and ketone group may be sensitive to oxidation and photolytic degradation. The overall structure suggests limited aqueous solubility due to the hydrophobic phenyl ring and alkyl chains.

A summary of its basic chemical and computed properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
CAS Number 16960-49-9[1]
Calculated LogP 2.2377[1]
Topological Polar Surface Area (TPSA) 46.17 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Scientist's Note: The calculated LogP value of 2.24 suggests that the compound is moderately lipophilic, which often correlates with low aqueous solubility. This prediction underscores the necessity of empirical solubility testing.

Aqueous Solubility Profiling

Aqueous solubility is a critical attribute that directly influences a drug's absorption and bioavailability. A comprehensive assessment involves determining both thermodynamic and kinetic solubility to inform different stages of drug development.

Scientific Rationale and Strategy

The "gold standard" for solubility measurement is the thermodynamic solubility , which defines the true equilibrium concentration of a solute in a saturated solution. The shake-flask method is the most reliable technique for this determination.[2][3][4] In early discovery, a higher-throughput kinetic solubility assay is often employed. This method measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate. While faster, it can sometimes overestimate solubility compared to the thermodynamic value.[5]

This guide details the authoritative shake-flask method to provide definitive data crucial for preclinical and formulation development.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for determining the thermodynamic solubility of N-[4-(1-oxopropyl)phenyl]-acetamide.

SolubilityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_confirm Confirmation Prep Weigh excess compound Add Add compound to buffers in sealed vials Prep->Add Media Prepare aqueous buffers (pH 1.2, 4.5, 6.8) Media->Add Equilibrate Equilibrate at 37°C with agitation (e.g., 24-48h) Add->Equilibrate Sample Withdraw aliquots at 24h and 48h Equilibrate->Sample Filter Filter through 0.22 µm syringe filter Sample->Filter Dilute Dilute filtrate with mobile phase Filter->Dilute Quantify Quantify by validated HPLC-UV method Dilute->Quantify Confirm Concentration at 24h ≈ Concentration at 48h? Quantify->Confirm Result Report Thermodynamic Solubility Confirm->Result Yes ReEquilibrate Continue Equilibration Confirm->ReEquilibrate No ReEquilibrate->Equilibrate

Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from methodologies recommended by the World Health Organization (WHO) and the United States Pharmacopeia (USP).[3]

  • Preparation of Media: Prepare buffers at physiologically relevant pH values, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

  • Compound Addition: Add an excess amount of solid N-[4-(1-oxopropyl)phenyl]-acetamide to several sealed vials, ensuring a visible suspension is formed in each buffer.

    • Rationale: The presence of excess solid is essential to ensure that equilibrium with a saturated solution is achieved.[2]

  • Equilibration: Place the vials in an orbital shaker or similar agitation device capable of maintaining a constant temperature of 37 ± 1°C.[3] Agitate for at least 24 hours.

  • Sampling: At the 24-hour time point, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a chemically inert 0.22 µm syringe filter to remove undissolved solids.

  • Repeat Equilibration and Sampling: Reseal the vials and continue agitation for another 24 hours (48 hours total). Repeat the sampling and filtration procedure.

    • Trustworthiness Check: Equilibrium is confirmed when the measured concentration at 48 hours is statistically identical to the concentration at 24 hours.[2] This self-validating step is crucial for ensuring data reliability.

  • Quantification: Accurately dilute the filtered samples with a suitable solvent (e.g., HPLC mobile phase) to fall within the calibrated range of a validated analytical method (e.g., HPLC-UV).

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH condition.

Stability Assessment and Forced Degradation Studies

Stability testing is a regulatory mandate designed to understand how the quality of a drug substance varies over time under the influence of environmental factors.[6] Forced degradation (stress testing) is an integral part of this process, providing critical insights into potential degradation pathways and demonstrating the specificity of analytical methods.[7][8]

Regulatory Framework and Scientific Rationale

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the foundational framework for stability testing.[9][10][11] Forced degradation studies intentionally expose the drug substance to conditions more severe than accelerated stability testing. The goal is to generate a modest level of degradation, typically in the range of 5-20%.[7][12][13] This level is sufficient to detect and identify degradation products without destroying the molecule entirely.

The primary objectives of these studies are:

  • To elucidate potential degradation pathways.

  • To identify the likely degradation products.

  • To demonstrate that the chosen analytical method is "stability-indicating," meaning it can resolve the parent drug from all significant degradation products and impurities.[13]

Experimental Workflow for Forced Degradation

StabilityWorkflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_eval Evaluation Prep Prepare stock solution of N-[4-(1-oxopropyl)phenyl]-acetamide Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) Prep->Thermal Photo Photolytic (ICH Q1B light exposure) Prep->Photo Quench Neutralize/Quench reactions at time points Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Quench->Analyze Mass Assess Mass Balance Analyze->Mass PeakPurity Evaluate Peak Purity Analyze->PeakPurity Identify Identify Degradants (e.g., using LC-MS) Analyze->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for Forced Degradation Studies.
Protocols for Forced Degradation Studies

The following protocols outline the standard stress conditions applied during forced degradation studies.[7][12] A control sample (unstressed) should be analyzed alongside all stressed samples.

4.3.1 Hydrolytic Stability

  • Acidic Conditions: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 6, 24 hours).

  • Basic Conditions: Dissolve the compound and add 0.1 M NaOH. Store at room temperature, as base-catalyzed amide hydrolysis is often rapid. Sample at shorter time intervals (e.g., 5, 15, 30, 60 minutes).

  • Neutral Conditions: Dissolve the compound in purified water and heat to 60°C. Sample at time points similar to the acidic study.

    • Scientist's Note: The primary expected degradation product from hydrolysis is the cleavage of the amide bond, yielding 4-aminopropiophenone and acetic acid.

4.3.2 Oxidative Stability

  • Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature and protect from light. Sample at various time points (e.g., 2, 6, 24 hours).

    • Rationale: The aromatic ring and benzylic positions can be susceptible to oxidation.

4.3.3 Thermal Stability

  • Solid State: Store the solid powder in an oven at a high temperature (e.g., 80°C).

  • Solution State: Prepare a solution of the compound and store it in the oven at 80°C.

  • Sample at appropriate time points (e.g., 1, 3, 7 days).

4.3.4 Photostability

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[9][14][15][16][17]

  • A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Development of a Stability-Indicating Analytical Method (HPLC-UV)

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[18][19][20]

Protocol for Method Development:

  • Column and Mobile Phase Screening: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Screen different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (acetonitrile or methanol).

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Optimization: Adjust parameters such as mobile phase pH, organic solvent ratio (isocratic or gradient), and column temperature to improve resolution. A gradient elution (e.g., starting with a low percentage of organic solvent and increasing over time) is often necessary to separate compounds with different polarities.[19]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This confirms that no degradation products are co-eluting with the main peak.

  • Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Synthesis and Interpretation

The culmination of these studies is a comprehensive profile of the compound's solubility and stability. Data should be presented clearly to facilitate decision-making.

Sample Data Presentation

Table 1: Thermodynamic Solubility of N-[4-(1-oxopropyl)phenyl]-acetamide at 37°C

Medium pH Solubility (µg/mL)
Simulated Gastric Fluid 1.2 [Insert Experimental Value]
Acetate Buffer 4.5 [Insert Experimental Value]

| Phosphate Buffer | 6.8 | [Insert Experimental Value] |

Table 2: Summary of Forced Degradation Studies

Stress Condition Conditions % Degradation No. of Degradants Observations
Control Unstressed < 0.1% 0 -
Acid Hydrolysis 0.1 M HCl, 60°C, 24h [Insert Value] [Insert #] Major degradant at RRT X.XX
Base Hydrolysis 0.1 M NaOH, RT, 1h [Insert Value] [Insert #] Rapid degradation observed
Oxidation 3% H₂O₂, RT, 24h [Insert Value] [Insert #] Minor degradation
Thermal (Solid) 80°C, 7 days [Insert Value] [Insert #] Compound appears stable

| Photolytic | ICH Q1B exposure | [Insert Value] | [Insert #] | Slight discoloration, minor degradant |

Conclusion

This guide has outlined a systematic, scientifically-grounded approach to characterizing the solubility and stability of N-[4-(1-oxopropyl)phenyl]-acetamide. By adhering to authoritative ICH guidelines and employing robust, self-validating protocols, researchers can generate high-quality data. This information is indispensable for identifying potential liabilities, guiding formulation development, establishing appropriate storage conditions and retest periods, and supporting successful regulatory submissions. A thorough understanding of these fundamental properties is a non-negotiable prerequisite for advancing any new chemical entity through the preclinical pipeline.

References

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Methodological & Application

Synthesis of Acetamide, N-[4-(1-oxopropyl)phenyl]-: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of Acetamide, N-[4-(1-oxopropyl)phenyl]-, a valuable intermediate in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles and supported by authoritative references.

Introduction

Acetamide, N-[4-(1-oxopropyl)phenyl]- (also known as N-(4-propionylphenyl)acetamide) is an aromatic ketone that serves as a key building block in the synthesis of various target molecules. Its preparation is most commonly achieved through the Friedel-Crafts acylation of acetanilide. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring.[1] The acetamido group (-NHCOCH₃) of the starting material, acetanilide, is a moderately activating, ortho-, para-directing group. Due to steric hindrance from the acetamido group, the incoming propionyl group is predominantly directed to the para position, yielding the desired product with high regioselectivity.

This guide will detail a robust and reproducible protocol for this synthesis, explain the underlying mechanistic principles, and provide guidance on the purification and characterization of the final product.

Reaction Scheme and Mechanism

The synthesis of Acetamide, N-[4-(1-oxopropyl)phenyl]- from acetanilide proceeds via a Friedel-Crafts acylation reaction. The overall transformation is depicted below:

Reaction_Scheme cluster_conditions Reaction Conditions cluster_products Products Acetanilide Acetanilide Product Acetamide, N-[4-(1-oxopropyl)phenyl]- Acetanilide->Product + PropionylChloride Propionyl Chloride AlCl3 AlCl₃ (Lewis Acid) Solvent Solvent (e.g., Nitrobenzene) HCl HCl Product->HCl +

Caption: Overall reaction for the Friedel-Crafts acylation of acetanilide.

The mechanism of the Friedel-Crafts acylation involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with propionyl chloride to form a highly electrophilic acylium ion. This is the rate-determining step of the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of acetanilide attacks the acylium ion. The acetamido group directs the substitution primarily to the para position. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the carbon atom bearing the new propionyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

  • Complexation and Hydrolysis: The ketone product, being a Lewis base, complexes with the aluminum chloride. An aqueous workup is necessary to hydrolyze this complex and liberate the final product.

Experimental Protocol

This protocol is designed to be a reliable method for the laboratory-scale synthesis of Acetamide, N-[4-(1-oxopropyl)phenyl]-.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
AcetanilideReagentSigma-AldrichEnsure it is dry.
Propionyl ChlorideReagentSigma-AldrichHandle in a fume hood.
Aluminum Chloride (Anhydrous)ReagentSigma-AldrichHighly hygroscopic. Handle with care.
NitrobenzeneAnhydrousSigma-AldrichUse as the solvent.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
5% Hydrochloric AcidFor washing.
Saturated Sodium Bicarbonate SolutionFor washing.
Saturated Sodium Chloride Solution (Brine)For washing.
Anhydrous Magnesium SulfateReagentFor drying.
EthanolReagentFor recrystallization.
Equipment
  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Heating mantle.

  • Ice bath.

  • Separatory funnel.

  • Büchner funnel and flask.

  • Rotary evaporator.

  • Melting point apparatus.

  • Standard laboratory glassware.

Step-by-Step Procedure

Experimental_Workflow A 1. Setup and Reagent Addition B 2. Reaction A->B Heat to 50-60°C C 3. Quenching B->C Cool and pour onto ice/HCl D 4. Extraction C->D Separate layers E 5. Washing D->E Wash with HCl, NaHCO₃, Brine F 6. Drying and Solvent Removal E->F Dry over MgSO₄ G 7. Purification (Recrystallization) F->G Concentrate and recrystallize H 8. Characterization G->H Isolate pure product

Caption: Workflow for the synthesis of Acetamide, N-[4-(1-oxopropyl)phenyl]-.

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (13.3 g, 0.1 mol) and nitrobenzene (50 mL). Stir the suspension.

  • Addition of Acetanilide: In a separate beaker, dissolve acetanilide (6.75 g, 0.05 mol) in nitrobenzene (25 mL) with gentle warming. Allow the solution to cool to room temperature and then add it to the dropping funnel. Add the acetanilide solution dropwise to the stirred aluminum chloride suspension over 15 minutes.

  • Addition of Propionyl Chloride: Add propionyl chloride (5.5 mL, 0.06 mol) to the dropping funnel and add it dropwise to the reaction mixture over 20 minutes. An exothermic reaction will occur, and the temperature should be maintained between 50-60°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 2 hours with continuous stirring. The mixture will become a dark reddish-brown solution.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (25 mL). Stir vigorously until the ice has melted and the complex has decomposed.

  • Workup: Transfer the mixture to a separatory funnel. The nitrobenzene layer will be the lower layer. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers (nitrobenzene and dichloromethane extracts).

  • Washing: Wash the combined organic layers successively with 5% hydrochloric acid (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with saturated sodium chloride solution (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. Nitrobenzene can be removed by steam distillation or vacuum distillation.

  • Purification: The crude product is obtained as a solid. Recrystallize the solid from ethanol to yield pure Acetamide, N-[4-(1-oxopropyl)phenyl]- as colorless crystals.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Analysis Expected Result
Appearance Colorless to off-white crystalline solid
Melting Point 172-174 °C
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 1.22 (t, 3H, -CH₂CH ₃), 2.20 (s, 3H, -NHCOCH ₃), 2.98 (q, 2H, -CH ₂CH₃), 7.60 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 8.05 (br s, 1H, -NH )
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 8.3, 24.8, 31.5, 118.9, 129.8, 131.2, 142.5, 168.5, 199.8
IR (KBr) ν (cm⁻¹): 3300 (N-H stretch), 1680 (C=O stretch, ketone), 1660 (C=O stretch, amide), 1600, 1530 (aromatic C=C stretch)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile and corrosive reagents such as propionyl chloride, aluminum chloride, and nitrobenzene must be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Aluminum Chloride: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Avoid contact with skin and moisture.

    • Propionyl Chloride: It is a corrosive and lachrymatory liquid. Handle with care to avoid inhalation and skin contact.

    • Nitrobenzene: It is toxic and can be absorbed through the skin. Use with caution.

  • Reaction Quenching: The quenching of the reaction mixture is highly exothermic. Perform this step slowly and with efficient cooling in an ice bath.

Trustworthiness and Self-Validation

The protocol described is based on the well-established Friedel-Crafts acylation reaction. The trustworthiness of this procedure is ensured by the following:

  • Stoichiometry: The use of a slight excess of propionyl chloride and a stoichiometric amount of aluminum chloride relative to the limiting reagent (acetanilide) ensures the reaction proceeds to completion.

  • Workup Procedure: The sequential washing steps are designed to remove unreacted reagents, the catalyst, and by-products, leading to a purer crude product.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, and the choice of ethanol as a solvent is based on the differential solubility of the product and impurities.

  • Characterization: The provided spectral data serves as a benchmark for confirming the identity and purity of the final product. Any significant deviation from these values may indicate the presence of impurities or an incorrect structure.

By carefully following this protocol and validating the product through the specified characterization methods, researchers can be confident in the quality of the synthesized Acetamide, N-[4-(1-oxopropyl)phenyl]-.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • Sciencemadness Discussion Board. Friedel-Crafts acylation of anilides. [Link]

  • Google Patents.

Sources

Application Notes and Protocols for High-Throughput Screening of N-(4-propanoylphenyl)acetamide Analogs as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of N-(4-propanoylphenyl)acetamide analogs. We present a detailed workflow, from initial assay development to hit confirmation, for the identification of potent inhibitors of a hypothetical inflammatory-related protein, "Kinase X." This guide is designed to offer both the strategic rationale and the practical steps necessary for researchers to implement a robust screening campaign. Our approach emphasizes scientific integrity, with self-validating protocols and a deep dive into the causality behind experimental choices.

Introduction: The Therapeutic Potential of N-(4-propanoylphenyl)acetamide Analogs

The acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6] The N-(4-propanoylphenyl)acetamide core represents a promising starting point for the development of novel therapeutics. Analogs of this molecule can be synthesized to explore the chemical space around this core, with the aim of identifying compounds with high affinity and selectivity for a specific biological target.

In this application note, we will focus on the discovery of inhibitors for "Kinase X," a hypothetical protein kinase implicated in chronic inflammatory diseases. Kinases are a well-established class of drug targets, and the development of selective kinase inhibitors has led to significant advances in the treatment of various diseases. This guide will walk you through a complete HTS campaign designed to identify novel N-(4-propanoylphenyl)acetamide-based inhibitors of Kinase X.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that begins with a robust assay and progresses through primary screening, hit confirmation, and initial structure-activity relationship (SAR) analysis.[7] The workflow is designed to efficiently screen large compound libraries and identify true hits with a high degree of confidence.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage cluster_3 Phase 4: Lead Generation Assay_Dev Assay Development (e.g., TR-FRET) Miniaturization Miniaturization to 384-well format Assay_Dev->Miniaturization Assay_Val Assay Validation (Z' > 0.5) Miniaturization->Assay_Val Primary_HTS Primary HTS of Analog Library (Single Concentration) Assay_Val->Primary_HTS Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Counter_Screen Counter-Screen (Selectivity) Hit_Confirmation->Counter_Screen SAR_Analysis SAR Analysis Counter_Screen->SAR_Analysis Hit_to_Lead Hit-to-Lead Chemistry SAR_Analysis->Hit_to_Lead

Figure 1: High-Throughput Screening Workflow. A multi-phase approach to identify and validate hit compounds.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay. For screening kinase inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice due to its sensitivity, low background, and homogeneous format.

Principle of the TR-FRET Kinase Assay

The TR-FRET assay for Kinase X measures the phosphorylation of a specific peptide substrate. The assay components include:

  • Kinase X: The enzyme of interest.

  • Peptide Substrate: A peptide containing the phosphorylation site for Kinase X, labeled with a FRET acceptor (e.g., a fluorescent dye).

  • ATP: The phosphate donor.

  • Anti-phospho-peptide Antibody: An antibody that specifically recognizes the phosphorylated peptide, labeled with a FRET donor (e.g., a lanthanide).

When the kinase is active, it phosphorylates the peptide substrate. The phospho-specific antibody then binds to the phosphorylated peptide, bringing the FRET donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is directly proportional to the amount of phosphorylated substrate and, therefore, to the kinase activity.

TR_FRET_Principle cluster_0 No Kinase Inhibition cluster_1 Kinase Inhibition Kinase_X Kinase X Phospho_Substrate Phospho-Substrate-Acceptor Kinase_X->Phospho_Substrate + ATP ATP ATP Substrate Substrate-Acceptor Substrate->Phospho_Substrate FRET TR-FRET Signal Phospho_Substrate->FRET Antibody Antibody-Donor Antibody->FRET Inhibitor Inhibitor Kinase_X_Inhibited Kinase X Inhibitor->Kinase_X_Inhibited No_FRET No TR-FRET Signal Kinase_X_Inhibited->No_FRET ATP_2 ATP ATP_2->No_FRET Substrate_2 Substrate-Acceptor Substrate_2->No_FRET

Figure 2: Principle of the TR-FRET Kinase Assay. Illustrates the mechanism of signal generation in the presence and absence of an inhibitor.

Protocol: TR-FRET Assay Development and Miniaturization

Objective: To optimize and validate a TR-FRET assay for Kinase X in a 384-well format suitable for HTS.

Materials:

  • Recombinant Kinase X

  • Fluorescently labeled peptide substrate

  • Lanthanide-labeled anti-phospho-peptide antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume white microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Enzyme Titration: Determine the optimal concentration of Kinase X by performing a serial dilution of the enzyme while keeping the substrate and ATP concentrations constant. The optimal concentration should yield a robust signal-to-background ratio.

  • Substrate and ATP Titration: With the optimal enzyme concentration, perform a matrix titration of the peptide substrate and ATP to determine their Kₘ values. For the HTS, use substrate and ATP concentrations at or near their Kₘ values to ensure the assay is sensitive to competitive inhibitors.

  • Assay Miniaturization: Adapt the optimized assay to a 384-well format. A typical final assay volume is 20 µL.

  • Assay Validation: Perform a "dry run" of the assay with positive and negative controls to determine the Z' factor.[7] The Z' factor is a statistical measure of assay quality, and a value greater than 0.5 is considered excellent for HTS.

    • Positive Control: No inhibitor (maximum kinase activity).

    • Negative Control: A known, potent inhibitor of Kinase X or no enzyme.

Data Analysis:

Calculate the Z' factor using the following formula:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

  • Mean_pos and Mean_neg are the means of the positive and negative controls.

Table 1: Example Assay Validation Data

ControlMean TR-FRET SignalStandard DeviationZ' Factor
Positive25001500.75
Negative30050

Phase 2: Primary High-Throughput Screen

With a validated assay, the primary screen of the N-(4-propanoylphenyl)acetamide analog library can commence. This is typically performed at a single compound concentration to identify initial "hits."

Protocol: Primary HTS

Objective: To screen a library of N-(4-propanoylphenyl)acetamide analogs for inhibitory activity against Kinase X.

Materials:

  • Validated TR-FRET assay components

  • N-(4-propanoylphenyl)acetamide analog library, typically solubilized in DMSO

  • Automated liquid handling systems

  • Plate reader

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well assay plate.

  • Reagent Addition: Add the assay components (enzyme, substrate, ATP, and antibody) to the wells. The order of addition should be optimized during assay development.

  • Incubation: Incubate the plates at room temperature for a predetermined time to allow the enzymatic reaction to proceed.

  • Signal Detection: Read the TR-FRET signal using a plate reader.

Data Analysis:

  • Normalization: Normalize the raw data to the plate controls (positive and negative). The percent inhibition for each compound can be calculated as follows:

    % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Selection: Define a hit criterion, typically based on a statistical cutoff (e.g., >3 standard deviations from the mean of the sample wells) or a predefined inhibition threshold (e.g., >50% inhibition).

Phase 3: Hit Confirmation and Triage

The initial hits from the primary screen must be confirmed and further characterized to eliminate false positives and prioritize the most promising compounds.

Protocol: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Procedure:

  • Cherry-Picking: "Cherry-pick" the primary hits from the library plates and create a new plate containing only these compounds.

  • Dose-Response Curves: Perform the TR-FRET assay with a serial dilution of each hit compound (typically an 8- to 12-point dose-response curve).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.

Table 2: Example Hit Confirmation Data

Compound IDPrimary Screen % InhibitionConfirmed Hit?IC₅₀ (µM)
Analog-00165%Yes2.5
Analog-00252%Yes10.1
Analog-00378%Yes0.8
Analog-00455%No (False Positive)> 50
Protocol: Counter-Screen for Selectivity

Objective: To assess the selectivity of the confirmed hits against a related kinase to rule out non-specific inhibitors.

Procedure:

  • Develop and validate a similar TR-FRET assay for a closely related kinase ("Kinase Y").

  • Screen the confirmed hits against Kinase Y at a single high concentration (e.g., 10 µM).

  • Compounds that inhibit Kinase X but not Kinase Y are considered selective and are prioritized for further studies.

Phase 4: Initial Structure-Activity Relationship (SAR) Analysis

The data from the HTS and subsequent triage steps can be used to generate an initial SAR.[7] This involves analyzing the relationship between the chemical structures of the active compounds and their biological activity.

Key Considerations for SAR Analysis:

  • Scaffold Hopping: Identify common structural motifs among the active compounds.

  • Functional Group Effects: Analyze how different substituents on the N-(4-propanoylphenyl)acetamide core affect potency and selectivity.

  • Computational Modeling: Use molecular docking studies to predict the binding mode of the active compounds in the ATP-binding pocket of Kinase X.

The initial SAR provides valuable insights for the next phase of drug discovery: hit-to-lead optimization, where medicinal chemists will synthesize new analogs to improve the potency, selectivity, and drug-like properties of the initial hits.

Conclusion

This application note has outlined a comprehensive and robust workflow for the high-throughput screening of N-(4-propanoylphenyl)acetamide analogs as potential Kinase X inhibitors. By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively navigate the early stages of drug discovery and identify promising lead compounds for the development of new therapeutics.

References

  • Di Sarno, V., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(10), 6872-6883. Available at: [Link]

  • Anwar, M. U., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5429. Available at: [Link]

  • Jabeen, A., et al. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci., 28(1), 143-151. Available at: [Link]

  • Patel, R. V., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s333-s345. Available at: [Link]

  • Li, Q., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Available at: [Link]

  • Siddiqui, S. Z., et al. (2017). Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. Pak. J. Pharm. Sci., 30(3), 675-681. Available at: [Link]

  • Rouch, P., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(17), 8019-8035. Available at: [Link]

  • Siddiqui, S. Z., et al. (2012). N-[4-(Propylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o449. Available at: [Link]

  • An, Y., & Tolliday, N. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 2(4), 213-231. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved January 25, 2026, from [Link]

  • Tursunova, G. S., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Journal of Critical Reviews, 7(5), 12-17. Available at: [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Available at: [Link]

  • Li, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(19), 3585. Available at: [Link]

  • Taylor, A. C., et al. (2023). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Available at: [Link]

  • Anwar, M. U., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. Available at: [Link]

  • Di Sarno, V., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • de Souza, M. V. N., et al. (2014). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 19(9), 13396-13409. Available at: [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 124, 645-656. Available at: [Link]

Sources

Experimental setup for evaluating the anti-inflammatory effects of CAS 16960-49-9

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Setup for Evaluating the Anti-inflammatory Effects of 1-(2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl)imidazole (CAS 16960-49-9)

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Mechanistic Approach to Evaluating CDDO-Imidazolide

Chronic inflammation is a critical underlying factor in a multitude of human diseases, ranging from autoimmune disorders to neurodegeneration and cancer. The search for potent anti-inflammatory agents has led to the investigation of synthetic triterpenoids, a class of compounds known for their pleiotropic biological activities.[1] Among these, 1-(2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl)imidazole (CAS 16960-49-9), hereafter referred to as CDDO-Im, has emerged as a molecule of significant interest.[1]

CDDO-Im is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a master transcriptional regulator that orchestrates cellular defense against oxidative and inflammatory stress by upregulating a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[1][4] Concurrently, evidence suggests that the anti-inflammatory effects of CDDO-Im are also mediated through the suppression of pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5] This pathway is a cornerstone of the inflammatory response, driving the expression of key mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][6]

This application guide provides a comprehensive, multi-tiered experimental framework to rigorously evaluate the anti-inflammatory properties of CDDO-Im. The protocols are designed not merely to observe an effect but to dissect the underlying molecular mechanisms, providing a robust dataset for drug development and mechanistic studies. We will progress from foundational in vitro characterization in a macrophage model to a validated in vivo model of acute inflammation.

Core Signaling Pathways in Inflammation: The Interplay of Nrf2 and NF-κB

To design a robust evaluation, it is crucial to understand the molecular landscape. Inflammation is largely governed by a balance between pro-inflammatory signaling and cytoprotective responses. Lipopolysaccharide (LPS), a component of the Gram-negative bacterial cell wall, is a potent activator of the inflammatory cascade in macrophages.[7] It primarily signals through Toll-like receptor 4 (TLR4), initiating downstream cascades that include the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, leading to the production of inflammatory mediators.[8][9]

CDDO-Im is hypothesized to counteract this process via a dual mechanism:

  • Inhibition of NF-κB: By preventing the activation and nuclear translocation of the NF-κB p65 subunit, CDDO-Im can directly suppress the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[5]

  • Activation of Nrf2: CDDO-Im promotes the stabilization and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[1] This leads to the upregulation of antioxidant and anti-inflammatory proteins, such as HO-1, which can further dampen the inflammatory response.[4]

The following diagram illustrates this mechanistic interplay.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_p65 p65/p50 (NF-κB) Keap1 Keap1 NFkB_p65_nuc p65/p50 NFkB_p65->NFkB_p65_nuc Translocates Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates CDDO_Im CDDO-Im (CAS 16960-49-9) CDDO_Im->IKK Inhibits CDDO_Im->Keap1 Inactivates DNA_NFkB NF-κB Response Element NFkB_p65_nuc->DNA_NFkB Binds ARE ARE Nrf2_nuc->ARE Binds AntiInflammatory_Genes Anti-inflammatory Genes (HO-1, NQO1) ARE->AntiInflammatory_Genes Induces Transcription ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA_NFkB->ProInflammatory_Genes Induces Transcription

Caption: Mechanism of CDDO-Im anti-inflammatory action.

In VitroEvaluation: A Step-by-Step Workflow

The murine macrophage cell line RAW 264.7 is an excellent model for studying inflammation as it produces significant amounts of inflammatory mediators upon stimulation with LPS.[7][10] The following workflow provides a systematic approach to characterizing the anti-inflammatory activity of CDDO-Im.

G cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Mechanism of Action start Start: RAW 264.7 Cell Culture cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) start->cytotoxicity determine_conc Determine Non-Toxic Working Concentrations cytotoxicity->determine_conc lps_stim LPS Stimulation + CDDO-Im Treatment determine_conc->lps_stim griess Protocol 2: Nitric Oxide Assay (Griess) lps_stim->griess elisa Protocol 3: Cytokine ELISA (TNF-α, IL-6) lps_stim->elisa protein_extraction Protein Extraction lps_stim->protein_extraction western Protocol 4: Western Blot Analysis (iNOS, COX-2, p-p65, Nrf2, HO-1) protein_extraction->western

Caption: In Vitro experimental workflow for CDDO-Im.

Materials and Reagents
Reagent/MaterialSuggested Supplier
RAW 264.7 Cell LineATCC
DMEM, high glucoseGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
CDDO-Imidazolide (CAS 16960-49-9)Cayman Chemical
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-Aldrich
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich
Griess Reagent KitInvitrogen
Mouse TNF-α ELISA KitR&D Systems / Invitrogen[11][12]
Mouse IL-6 ELISA KitR&D Systems / Invitrogen[13]
RIPA Lysis and Extraction BufferThermo Fisher Scientific
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific
Primary Antibodies (iNOS, COX-2, p-NF-κB p65, Nrf2, HO-1, β-actin)Cell Signaling Technology
HRP-conjugated Secondary AntibodyCell Signaling Technology
ECL Western Blotting SubstrateBio-Rad
Protocol 1: Cell Viability Assessment (MTT Assay)

Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range of CDDO-Im that is non-toxic to the cells. The MTT assay measures mitochondrial reductase activity, which is an indicator of cell viability.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of CDDO-Im in DMEM (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 µM). Remove the old media from the cells and add 100 µL of the fresh media containing the different concentrations of CDDO-Im. Include a "vehicle control" group treated with DMSO at the highest concentration used for the drug dilutions.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent experiments.

Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

Rationale: During inflammation, iNOS expression is upregulated, leading to a surge in nitric oxide (NO) production. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[10]

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of CDDO-Im and incubate for 1 hour.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[7]

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well.[14]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well.[14]

  • Absorbance Measurement: After another 10 minutes at room temperature, measure the absorbance at 540 nm.[15]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Data Presentation: Nitric Oxide Production

Treatment GroupCDDO-Im (µM)Nitrite Conc. (µM)% Inhibition
Control (untreated)01.5 ± 0.3-
LPS (1 µg/mL)045.2 ± 3.10%
LPS + CDDO-Im0.230.1 ± 2.533.4%
LPS + CDDO-Im0.418.5 ± 1.959.1%
LPS + CDDO-Im0.88.7 ± 1.180.8%
Illustrative data presented as mean ± standard deviation.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines.[16] A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) provides a highly specific and sensitive method for quantifying their concentration in the cell culture supernatant.[11]

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 2, using a 24-well plate for a larger volume of supernatant.

  • Sample Collection: After 24 hours of incubation, collect the supernatant, centrifuge to remove cell debris, and store at -80°C until use.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[13][17] A general workflow is as follows:

    • Coat a 96-well plate with the capture antibody.

    • Block non-specific binding sites.

    • Add standards and samples (supernatants) to the wells.

    • Add the detection antibody.

    • Add an enzyme conjugate (e.g., HRP-streptavidin).

    • Add the substrate and stop the reaction.

    • Measure absorbance and calculate cytokine concentrations based on the standard curve.

Protocol 4: Analysis of Protein Expression (Western Blot)

Rationale: Western blotting allows for the visualization and semi-quantification of target proteins, providing direct evidence of CDDO-Im's effect on the expression of iNOS and COX-2, and on the activation state of the NF-κB (via phospho-p65) and Nrf2 (via nuclear Nrf2 and downstream HO-1) pathways.[18][19][20]

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with CDDO-Im for 1 hour, followed by LPS (1 µg/mL) stimulation for the appropriate duration (e.g., 30 min for p-p65, 6 hours for Nrf2, 24 hours for iNOS/COX-2/HO-1).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[19] Centrifuge at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-Nrf2, anti-HO-1, or anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ and normalize the expression of target proteins to the β-actin loading control.

In VivoEvaluation: Carrageenan-Induced Paw Edema Model

Rationale: To translate in vitro findings, an in vivo model is essential. The carrageenan-induced paw edema model is a well-established and highly reproducible assay for screening the acute anti-inflammatory activity of compounds.[21][22] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema, erythema, and immune cell infiltration.[23][24]

Experimental Protocol
  • Animals: Use male Wistar rats (180-200g).[21] Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, orally)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, orally) + Carrageenan

    • Group 4-6: CDDO-Im (e.g., 10, 30, 100 mg/kg, orally) + Carrageenan

  • Drug Administration: Administer the respective treatments (vehicle, Indomethacin, or CDDO-Im) orally 1 hour before the carrageenan injection.

  • Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = (Paw volume at time t) - (Initial paw volume).

    • Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.

Data Presentation: Paw Edema Volume

Treatment Group (mg/kg)Paw Volume Increase (mL) at 3 hr% Inhibition
Carrageenan Control0.85 ± 0.070%
Indomethacin (10)0.41 ± 0.0551.8%
CDDO-Im (10)0.68 ± 0.0620.0%
CDDO-Im (30)0.52 ± 0.0438.8%
CDDO-Im (100)0.39 ± 0.0554.1%
Illustrative data presented as mean ± standard deviation.
  • Histopathological Analysis (Optional but Recommended): At the end of the experiment, euthanize the animals and collect the paw tissue. Fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). This allows for microscopic evaluation of inflammatory cell infiltration and tissue damage, providing qualitative validation of the quantitative edema measurements.[21]

Conclusion

This application guide outlines a comprehensive and mechanistically-driven strategy for evaluating the anti-inflammatory properties of CDDO-Im (CAS 16960-49-9). By systematically progressing from in vitro assays that measure inflammatory mediators and probe key signaling proteins to a validated in vivo model of acute inflammation, researchers can generate a robust and coherent dataset. This framework not only confirms the efficacy of the compound but also provides critical insights into its mode of action, specifically its dual role as an Nrf2 activator and an NF-κB inhibitor. Such detailed characterization is fundamental for the continued development of CDDO-Im and related compounds as potential therapeutics for inflammatory diseases.

References

  • MDPI. (n.d.). Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications. Retrieved from [Link]

  • MDPI. (n.d.). The Nrf2 Activator CDDO-Imidazole Suppresses Inflammation-Induced Red Blood Cell Alloimmunization. Retrieved from [Link]

  • PNAS. (n.d.). Targeting Nrf2 with the triterpenoid CDDO-imidazolide attenuates cigarette smoke-induced emphysema and cardiac dysfunction in mice. Retrieved from [Link]

  • AACR Journals. (2005, June 1). The Synthetic Triterpenoids, CDDO and CDDO-Imidazolide, Are Potent Inducers of Heme Oxygenase-1 and Nrf2/ARE Signaling. Cancer Research. Retrieved from [Link]

  • NIH. (n.d.). The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • Protocol Griess Test. (2019, December 8). Retrieved from [Link]

  • PubMed. (2021, January 14). Cannabis compounds exhibit anti-inflammatory activity in vitro in COVID-19-related inflammation in lung epithelial cells and pro-inflammatory activity in macrophages. Retrieved from [Link]

  • NIH. (n.d.). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. PMC. Retrieved from [Link]

  • NIH. (n.d.). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to.... Retrieved from [Link]

  • PubMed. (2025, November 21). NRF2 activation by CDDO-Im regulates inflammatory and autophagy pathways in human microglial cells. Retrieved from [Link]

  • PubMed Central. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

  • NIH. (n.d.). Bardoxolone methyl: drug development for diabetic kidney disease. PMC PubMed Central. Retrieved from [Link]

  • NIH. (2013, January 9). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. Retrieved from [Link]

  • ResearchGate. (2024, April 7). (PDF) Anti-Inflammatory Properties of Cannabidiol and Beta-Caryophyllene Alone or Combined in an In Vitro Inflammation Model. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • MDPI. (2022, October 20). In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF-κB/MAPK JNK Pathways. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • NIH. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Retrieved from [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • IBL-America. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • NIH. (n.d.). Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Cell Sciences. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Retrieved from [Link]

  • ResearchGate. (2013, April 23). Nitric Oxide Assay?. Retrieved from [Link]

  • KoreaMed Synapse. (n.d.). Mitogen-activated Protein Kinases in Inflammation. Retrieved from [Link]

  • MDPI. (2022, September 16). Analysis of Anti-Cancer and Anti-Inflammatory Properties of 25 High-THC Cannabis Extracts. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity In Vitro and Protective Effects Against Lipopolysaccharide-Induced Oxidative Stress and Inflammation in RAW264.7 Cells of Ulva prolifera-Derived Bioactive Peptides Identified by Virtual Screening, Molecular Docking, and Dynamics Simulations. Retrieved from [Link]

  • PubMed Central. (n.d.). Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding. Retrieved from [Link]

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Method for the Synthesis of Radiolabeled [carbonyl-¹¹C]N-(4-propanoylphenyl)acetamide for Positron Emission Tomography (PET)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, purification, and quality control of radiolabeled N-(4-propanoylphenyl)acetamide. Specifically, it details a method for labeling the propanoyl carbonyl group with Carbon-11 ([¹¹C]), a short-lived positron-emitting radionuclide ideal for Positron Emission Tomography (PET) imaging.[1] The protocol leverages a palladium-mediated carbonylative Stille cross-coupling reaction, a robust and versatile method for incorporating [¹¹C]carbon monoxide into complex molecules.[2] This guide is intended for researchers, radiochemists, and drug development professionals with experience in radiopharmaceutical sciences. All procedures involving radioactive materials must be conducted in appropriately shielded facilities (hot cells) using automated synthesis modules to minimize radiation exposure.[3]

Introduction and Scientific Rationale

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the in vivo study of physiological and metabolic processes.[4] Its power lies in the use of radiotracers—biologically active molecules labeled with a positron-emitting radionuclide.[5] Carbon-11 is a favored radionuclide for labeling PET tracers because its incorporation into organic molecules does not alter their physicochemical or biological properties, and its short half-life (t½ ≈ 20.4 minutes) allows for multiple scans in the same subject on the same day.[1][6]

N-(4-propanoylphenyl)acetamide is an aromatic ketone with an acetamide functional group. While its specific biological targets are still under investigation, similar structures are explored for various applications, including as enzyme inhibitors or receptor ligands.[7][8] Radiolabeling this compound provides a critical tool to study its pharmacokinetics, biodistribution, and target engagement in living systems, accelerating preclinical drug development.

Choice of Radiolabeling Strategy

The chosen strategy involves the introduction of a [¹¹C]carbonyl group via a palladium-catalyzed reaction. This approach offers several advantages:

  • Metabolic Stability: Labeling the carbonyl carbon of the propanoyl group provides a metabolically robust position for the radiolabel, reducing the risk of premature cleavage of the ¹¹C atom in vivo.

  • Synthetic Accessibility: Palladium-mediated carbonylative coupling reactions, such as the Stille coupling, are well-established in ¹¹C chemistry. They tolerate a wide variety of functional groups and can be performed rapidly, which is essential given the short half-life of Carbon-11.[2]

  • Precursor Availability: The required precursors, an aryl halide and an organotin reagent, are readily synthesizable or commercially available.

The overall synthetic pathway is a three-component reaction involving cyclotron-produced [¹¹C]carbon monoxide ([¹¹C]CO), a precursor molecule (N-(4-iodophenyl)acetamide), and an organostannane reagent (tri-n-butyl(ethyl)stannane).

Synthesis of the Labeling Precursor: N-(4-iodophenyl)acetamide

A stable, non-radioactive precursor is required for the final radiolabeling step. Here, we describe the synthesis of N-(4-iodophenyl)acetamide from 4-iodoaniline.

Materials and Reagents
Reagent/SolventFormulaGradeSupplier
4-IodoanilineC₆H₆IN≥98%Sigma-Aldrich
Acetic Anhydride(CH₃CO)₂OReagent GradeFisher Scientific
PyridineC₅H₅NAnhydrousSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂AnhydrousFisher Scientific
Saturated Sodium BicarbonateNaHCO₃(aq)-In-house prep.
Anhydrous Magnesium SulfateMgSO₄-VWR
Step-by-Step Protocol for Precursor Synthesis
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-iodoaniline (2.19 g, 10.0 mmol) in anhydrous dichloromethane (40 mL).

  • Addition of Reagents: Add pyridine (1.2 mL, 15.0 mmol) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 mL, 12.0 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 1:1 hexane:ethyl acetate mobile phase.

  • Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize from an ethanol/water mixture to yield N-(4-iodophenyl)acetamide as a pure white or off-white solid.

  • Characterization: Confirm the identity and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiolabeling of [carbonyl-¹¹C]N-(4-propanoylphenyl)acetamide

This procedure is performed within a lead-shielded hot cell using a fully automated synthesis module.[3]

Production of [¹¹C]Carbon Monoxide

Carbon-11 is produced in a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction, typically yielding [¹¹C]CO₂.[3] The [¹¹C]CO₂ is then catalytically reduced to [¹¹C]CO at high temperature (e.g., by passing over a heated molybdenum or zinc column). The resulting [¹¹C]CO is trapped on a silica gel trap cooled by liquid nitrogen before being released into the reaction vessel.[2]

Automated Radiosynthesis Workflow

The following workflow diagram illustrates the automated process from radionuclide production to the final product.

G cluster_0 Hot Cell Operations Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2_to_CO Gas Processing [¹¹C]CO₂ → [¹¹C]CO Cyclotron->CO2_to_CO [¹¹C]CO₂ Trap Cryogenic Trapping of [¹¹C]CO CO2_to_CO->Trap [¹¹C]CO Reactor Synthesis Module Reaction Vessel Trap->Reactor Release [¹¹C]CO Purification Semi-Prep HPLC Purification Reactor->Purification Crude Mixture Formulation Sterile Filtration & Formulation Purification->Formulation Purified Tracer QC Quality Control Testing Formulation->QC FinalProduct Final Product Vial Formulation->FinalProduct

Caption: Automated workflow for the synthesis of ¹¹C-labeled radiopharmaceuticals.

Reagents for Radiolabeling
Reagent/SolventAmount
N-(4-iodophenyl)acetamide (Precursor)1.5 - 2.0 mg
Tri-n-butyl(ethyl)stannane~5 µL
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)~1.0 mg
Tri(o-tolyl)phosphine (P(o-Tol)₃)~1.5 mg
Dimethylformamide (DMF)0.3 mL
Step-by-Step Radiolabeling Protocol
  • Preparation: A solution of the precursor, Pd₂(dba)₃, and P(o-Tol)₃ in DMF is prepared and drawn into the reaction vessel of the automated synthesis module.

  • [¹¹C]CO Introduction: The trapped [¹¹C]CO is released from the cryotrap by heating and swept into the reaction vessel containing the precursor mixture using a stream of inert gas (e.g., helium).

  • Stille Coupling Reaction: Tri-n-butyl(ethyl)stannane is added to the vessel. The vessel is sealed and heated to 100-120 °C for 5-7 minutes. The palladium catalyst facilitates the coupling of the aryl iodide, [¹¹C]CO, and the ethyl group from the stannane.[2][9]

  • Quenching and Dilution: After the reaction period, the mixture is cooled and diluted with mobile phase for purification.

The chemical transformation is depicted below.

Caption: Palladium-catalyzed carbonylative Stille coupling for radiolabeling.

Purification and Formulation

Purification of the final radiolabeled product is essential to remove unreacted precursors, catalysts, and radiochemical impurities, ensuring the product is safe for in vivo use.[10]

Purification by Semi-Preparative HPLC
  • Method: The crude reaction mixture is injected onto a semi-preparative reverse-phase C18 HPLC column.

  • Mobile Phase: A typical mobile phase is an isocratic or gradient mixture of acetonitrile and water, often containing a small amount of a modifier like trifluoroacetic acid (TFA, 0.1%) to improve peak shape.

  • Detection: The eluent is monitored with a UV detector (to identify the non-radioactive standard) and a series-connected radioactivity detector.

  • Collection: The radioactive peak corresponding to the desired product, identified by comparing its retention time with a pre-injected non-radioactive standard, is collected into a sterile vial containing sterile water.

Formulation

The collected HPLC fraction is typically passed through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak®) to remove the organic solvent. The cartridge is first washed with sterile water to remove residual HPLC solvents, and the final product is then eluted with a small volume of sterile ethanol and diluted with sterile saline for injection to achieve an isotonic, injectable solution. The final formulated product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.

Quality Control

Each batch of a radiopharmaceutical must undergo rigorous quality control (QC) testing to meet release criteria before clinical use.[11]

QC TestMethodAcceptance CriteriaRationale
Identity Analytical HPLCRetention time of the radioactive peak matches that of the non-radioactive standard.Confirms the correct compound was synthesized.
Radiochemical Purity Analytical HPLC, Radio-TLC≥ 95%Ensures that the vast majority of radioactivity is from the desired compound.[12]
Specific Activity Analytical HPLC> 37 GBq/µmol (>1 Ci/µmol) at time of injection.Measures the ratio of radioactivity to mass, which is critical for avoiding pharmacological effects from the injected mass.
pH pH meter or pH strip4.5 - 7.5Ensures the final product is physiologically compatible for injection.
Residual Solvents Gas Chromatography (GC)Per USP <467> limits (e.g., Ethanol < 5000 ppm)Confirms that organic solvents used in the synthesis are below toxic levels.
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% of radioactivity is from ¹¹C decay (511 keV peak).Confirms that radioactivity is not from contaminating radionuclides.[13]
Sterility & Endotoxins Culture-based & LAL testSterile; < 175 EU/VEnsures the product is free from microbial and endotoxin contamination. (Note: Sterility is often confirmed retrospectively for ¹¹C tracers due to the short half-life).

Summary of Expected Results

ParameterExpected Value
Total Synthesis Time 30 - 35 minutes from End of Bombardment (EOB)
Radiochemical Yield (decay-corrected) 25 - 40% (relative to starting [¹¹C]CO)
Radiochemical Purity > 98%
Specific Activity (at End of Synthesis) 50 - 150 GBq/µmol (1.3 - 4.0 Ci/µmol)

References

  • Dahl, K., Halldin, C., & Schou, M. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and translational imaging, 5(3), 275–289. Available from: [Link]

  • Coenen, H. H., & Zlatopolskiy, B. D. (2014). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Pharmaceuticals, 7(3), 307–334. Available from: [Link]

  • Pees, A., Chassé, M., Lindberg, A., & Vasdev, N. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. Available from: [Link]

  • Pees, A., Chassé, M., Lindberg, A., & Vasdev, N. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. PubMed Central. Available from: [Link]

  • Conti, M., & Eriksson, L. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(23), 16995–17081. Available from: [Link]

  • IntechOpen. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. IntechOpen. Available from: [Link]

  • Mach, R. H., et al. (2001). N-(4'-fluorobenzyl)-4-(3-bromophenyl) acetamide for imaging the sigma receptor status of tumors: comparison with [(18)F]FDG, and [(125)I]IUDR. Nuclear Medicine and Biology, 28(4), 451-458. Available from: [Link]

  • Hobbs, R. F., et al. (2016). An improved synthesis of the radiolabeled prostate-specific membrane antigen inhibitor, [18F]DCFPyL. EJNMMI Radiopharmacy and Chemistry, 1(1), 14. Available from: [Link]

  • Rotstein, B. (2023). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. Available from: [Link]

  • Mohamed-Ezzat, A., & Elgemeie, G. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 999–1003. Available from: [Link]

  • Ly, J., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206. Available from: [Link]

  • Rosales, R. (2023). Applications of Radiolabeling in Biological Research and Innovation. Journal of Cell and Developmental Biology. Available from: [Link]

  • Moravek, Inc. (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek. Available from: [Link]

  • Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o427–o428. Available from: [Link]

  • Alauddin, M. M. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega. Available from: [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(1), 107. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Marques, F., et al. (2021). Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. Pharmaceuticals, 14(11), 1083. Available from: [Link]

  • Robertson, A. K. H., et al. (2020). A suitable time point for quantifying the radiochemical purity of 225Ac-labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 2. Available from: [Link]

  • Wuest, M., et al. (2022). Synthesis and radiolabeling of a polar [125I]I-1,2,4,5-tetrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 66(1), 22–30. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2023). Nanoradiopharmaceuticals: Design Principles, Radiolabeling Strategies, and Biomedicine Applications. Molecules, 28(19), 6835. Available from: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Lux, F., et al. (2022). Nanoradiopharmaceuticals: radiopharmacy in the era of nanotechnology. ResearchGate. Available from: [Link]

  • Scott, P. J. H., et al. (2023). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. ACS Omega, 8(2), 2244–2251. Available from: [Link]

  • Chemistry LibreTexts. (2021). Stille Coupling. Chemistry LibreTexts. Available from: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available from: [Link]

  • Nishijima, K., et al. (2017). Determination of radionuclides and radiochemical impurities produced by in-house cyclotron irradiation and subsequent radiosynthesis of PET tracers. EJNMMI Radiopharmacy and Chemistry, 2(1), 1. Available from: [Link]

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Troubleshooting & Optimization

Navigating the Separation of Acetamide, N-[4-(1-oxopropyl)phenyl]-: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of Acetamide, N-[4-(1-oxopropyl)phenyl]-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic separation of this compound. Here, we address specific issues in a direct question-and-answer format, grounded in scientific principles and practical field experience, to ensure robust and reliable analytical outcomes.

Understanding the Analyte: Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of the analyte's properties is crucial for effective method development and problem-solving. Acetamide, N-[4-(1-oxopropyl)phenyl]- possesses characteristics that influence its behavior in reversed-phase HPLC.

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
Melting Point172-173°C[1]
Boiling Point398°C[1]
Density1.121 g/cm³[1]
pKa (predicted)14.54 ± 0.70[1]

The presence of both a polar acetamide group and a non-polar phenylpropional group gives the molecule a moderate polarity, making it well-suited for reversed-phase chromatography. The predicted pKa suggests it is a very weak acid, and its ionization state is unlikely to be a major factor in typical reversed-phase pH ranges.

Recommended Starting HPLC Method

ParameterRecommended Condition
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~254 nm (or determined λmax)
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B mixture (e.g., 50:50 v/v)

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC separation of Acetamide, N-[4-(1-oxopropyl)phenyl]-. Each answer provides a logical path to diagnosing and resolving the problem, supported by in-text citations and explanatory diagrams.

Peak Shape Problems

Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise peak integration and resolution.[2] The primary causes often involve secondary interactions between the analyte and the stationary phase.[3]

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on your analyte, such as the amide group in Acetamide, N-[4-(1-oxopropyl)phenyl]-.[3] This secondary retention mechanism can cause tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., using 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions.[3]

    • Solution 2: Use of an End-Capped Column: Employing a modern, well-end-capped C18 column will reduce the number of available silanol groups.[2]

    • Solution 3: Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH and mask silanol interactions.

  • Column Overload: Injecting too much sample mass onto the column can lead to peak tailing.[4]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination: Accumulation of strongly retained sample components or matrix effects at the head of the column can create active sites that cause tailing.

    • Solution: Implement a robust column washing procedure after each analytical sequence. Using a guard column can also protect the analytical column from contaminants.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening and tailing.[2]

    • Solution: Minimize the length and internal diameter of all connecting tubing.

PeakTailing cluster_causes Potential Causes of Peak Tailing cluster_solutions Solutions Silanol Interactions Silanol Interactions Lower Mobile Phase pH Lower Mobile Phase pH Silanol Interactions->Lower Mobile Phase pH Use End-Capped Column Use End-Capped Column Silanol Interactions->Use End-Capped Column Column Overload Column Overload Reduce Sample Concentration Reduce Sample Concentration Column Overload->Reduce Sample Concentration Contamination Contamination Column Wash / Guard Column Column Wash / Guard Column Contamination->Column Wash / Guard Column Extra-Column Volume Extra-Column Volume Optimize Tubing Optimize Tubing Extra-Column Volume->Optimize Tubing

Figure 1: Troubleshooting workflow for peak tailing.

Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still affect quantification.

Possible Causes & Solutions:

  • Sample Overload: This is one of the most frequent causes of peak fronting.[4]

    • Solution: Dilute your sample or reduce the injection volume.

  • Poor Sample Solubility/Incompatible Sample Solvent: If your analyte is not fully dissolved in the injection solvent, or if the injection solvent is significantly stronger (more organic) than the initial mobile phase, it can cause the analyte to travel through the column as a concentrated band, leading to fronting.

    • Solution 1: Ensure your sample is completely dissolved.

    • Solution 2: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[5]

  • Column Collapse or Void: A physical change in the column bed, such as a void at the inlet, can lead to distorted peak shapes, including fronting.[4] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.

    • Solution: Replace the column. To prevent recurrence, always operate within the manufacturer's specifications and avoid sudden pressure changes.

PeakFronting cluster_causes Primary Causes Peak Fronting Observed Peak Fronting Observed Sample Overload Sample Overload Peak Fronting Observed->Sample Overload Incompatible Solvent Incompatible Solvent Peak Fronting Observed->Incompatible Solvent Column Void Column Void Peak Fronting Observed->Column Void Dilute Sample / Reduce Injection Volume Dilute Sample / Reduce Injection Volume Sample Overload->Dilute Sample / Reduce Injection Volume Dissolve in Mobile Phase Dissolve in Mobile Phase Incompatible Solvent->Dissolve in Mobile Phase Replace Column Replace Column Column Void->Replace Column

Figure 2: Decision tree for addressing peak fronting.
Resolution and Retention Time Issues

Poor resolution can be addressed by manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention (k).

Strategies for Improving Resolution:

  • Increase Efficiency (N): This leads to sharper, narrower peaks.

    • Solution 1: Use a Column with Smaller Particles: Moving from a 5 µm to a 3 µm or sub-2 µm particle size column will significantly increase efficiency.

    • Solution 2: Use a Longer Column: Doubling the column length will increase the plate number, though it will also increase analysis time and backpressure.

    • Solution 3: Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimensions and particle size.

  • Increase Selectivity (α): This involves changing the relative retention of the two co-eluting peaks. This is often the most effective way to improve resolution.

    • Solution 1: Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa.[6] These solvents have different properties and can alter the elution order.

    • Solution 2: Adjust Mobile Phase pH: Even small changes in pH can affect the retention of ionizable impurities, thereby improving selectivity.

    • Solution 3: Change the Stationary Phase: If other options fail, switching to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a polar-embedded phase) can provide a different selectivity.

  • Increase Retention (k): Increasing the retention time of the peaks can sometimes improve resolution, provided the peaks are not already excessively retained.

    • Solution: Decrease the percentage of the organic solvent (acetonitrile) in your mobile phase. This will increase the retention of your analyte on the reversed-phase column.

Retention time instability can be systematic (drifting in one direction) or random. Identifying the pattern is key to diagnosing the cause.

Troubleshooting Retention Time Variability:

  • Mobile Phase Composition: In reversed-phase chromatography, a small change in the organic solvent concentration can lead to a significant shift in retention time.

    • Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can occur over time, leading to longer retention times.

    • Solution 2: Proper Mixing and Degassing: Ensure the mobile phase is thoroughly mixed and degassed to prevent bubble formation in the pump.

  • Column Temperature: Fluctuations in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Insufficient column equilibration time between gradient runs can cause retention time shifts in the initial injections of a sequence.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes for equilibration.

  • HPLC System Leaks or Pump Issues: A leak in the system will cause a drop in pressure and an increase in retention times. Inconsistent pump performance can also lead to fluctuating flow rates.

    • Solution: Perform a systematic check for leaks at all fittings. If no leaks are found, the pump may require maintenance (e.g., seal replacement).

Figure 3: Key areas to investigate for retention time instability.

References

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • PubMed. (n.d.). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) RP-HPLC method development and validation for the estimation of Acetazolamide in bulk drug and formulations with forced degradation studies. Retrieved from [Link]

  • PubMed. (n.d.). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • The Good Scents Company. (n.d.). acetanilide, 103-84-4. Retrieved from [Link]

  • PubMed. (2024, June 27). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Retrieved from [Link]

  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • LCGC International. (n.d.). Peak Shape Problems. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Google Patents. (n.d.). CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard.
  • Natural Volatiles & Essential Oils. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Retrieved from [Link]

  • PubMed. (n.d.). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Acetamide, N-[4-(1-oxopropyl)phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals engaged in the purification of crude Acetamide, N-[4-(1-oxopropyl)phenyl]-, a key intermediate in various synthetic pathways. Drawing upon established chemical principles and field-proven methodologies, this document addresses common purification challenges through a series of frequently asked questions and in-depth troubleshooting protocols. Key topics include managing impurities from Friedel-Crafts acylation, selecting appropriate recrystallization solvents, and implementing effective analytical techniques for purity verification.

Section 1: Frequently Asked Questions (FAQs)

Q1: My crude N-[4-(1-oxopropyl)phenyl]-acetamide is a discolored oil/gummy solid, not the expected off-white powder. What is the likely cause?

A1: This is a common issue often stemming from residual starting materials or byproducts from the synthesis, which is typically a Friedel-Crafts acylation of acetanilide.[1] The primary culprits are often unreacted starting materials or colored impurities formed during the reaction. The use of decolorizing charcoal during the purification process can help remove these colored impurities.[2]

Q2: What are the most common impurities I should expect in my crude product?

A2: The impurity profile can vary based on the synthetic route, but for a Friedel-Crafts acylation, you should anticipate:

  • Unreacted Acetanilide: The starting material for the acylation.

  • Ortho-acylated Isomer: The acylation can sometimes yield a minor amount of the ortho-isomer in addition to the desired para-isomer due to the directing effects of the acetamido group.[3]

  • Di-acylated Products: Under harsh reaction conditions, a second propionyl group may be added to the aromatic ring.[4]

  • Hydrolyzed Product: If exposed to acidic or basic conditions during workup, the acetamide group can hydrolyze to an amine.[4]

Q3: What is the recommended starting point for purification of this compound?

A3: Recrystallization is the most common and effective initial purification step for solid compounds like N-[4-(1-oxopropyl)phenyl]-acetamide.[5][6] The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[2]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent. To remedy this, you can:

  • Lower the cooling temperature: Induce crystallization at a lower temperature.

  • Use a lower-boiling solvent system: This ensures the compound crystallizes before it melts.

  • Add a co-solvent: Introduce a solvent in which your compound is less soluble to induce precipitation.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point range close to the literature value (172-173°C) is a good indicator of purity.[7]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.[8]

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity and can detect trace impurities.[4][9]

  • Spectroscopic Methods (¹H NMR, IR): These techniques confirm the chemical structure and can reveal the presence of impurities with distinct spectral signatures.

Section 2: Troubleshooting Guides

Guide 2.1: Recrystallization Solvent Selection

A critical step in purification is the selection of an appropriate solvent.[6] The ideal solvent will dissolve the crude product at high temperatures but not at low temperatures, while the impurities will remain soluble at all temperatures.

Protocol for Solvent Screening:

  • Small-Scale Testing: Place a small amount (10-20 mg) of your crude material into several test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound upon heating.

  • Cooling: Allow the heated solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

Table 1: Common Solvents for Recrystallization of N-[4-(1-oxopropyl)phenyl]-acetamide

SolventBoiling Point (°C)Properties & Notes
Ethanol78Good solubility when hot, lower when cold. Often used in a mixture with water.[5]
Water100Poor solubility for the target compound, but can be used as an anti-solvent with ethanol.[2][5]
Ethyl Acetate77Moderate polarity, good for removing non-polar impurities.
Acetone56Good solvent, but its low boiling point can lead to rapid evaporation.
Toluene111Good for dissolving the compound when hot, but its high boiling point may cause "oiling out".

Workflow for Solvent Selection:

Caption: Decision tree for recrystallization solvent selection.

Guide 2.2: Removing Persistent Impurities via Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative.

Step-by-Step Column Chromatography Protocol:

  • Slurry Preparation: Choose an appropriate stationary phase (e.g., silica gel) and slurry it with your chosen mobile phase.

  • Column Packing: Carefully pack the column with the slurry to avoid air bubbles and channels.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Suggested Mobile Phases for Silica Gel Chromatography

Mobile Phase SystemRatio (v/v)Notes
Hexane:Ethyl Acetate70:30 to 50:50A good starting point for separating moderately polar compounds.
Dichloromethane:Methanol98:2 to 95:5For more polar impurities. Use with caution due to the toxicity of dichloromethane.

Workflow for a Typical Column Chromatography Purification:

Caption: Workflow for purification by column chromatography.

Section 3: Purity Assessment Protocols

Protocol 3.1: High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and quantifying impurities of N-[4-(1-oxopropyl)phenyl]-acetamide.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of 0.1 mg/mL.[4]

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL.[4]

  • Procedure: Inject equal volumes of the standard and sample solutions and record the chromatograms. Calculate the purity based on the peak area percentages.

References

  • Journal of Chemical, Biological and Physical Sciences (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.[Link]

  • Acta Crystallographica Section E: Crystallographic Communications (2012). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide.[Link]

  • Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.[Link]

  • NIST Solubility Data. Acetamide, N-[4-(aminosulfonyl) phenylJ-; C8H10N203S; [121-61-9J (2) Water.[Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]

  • Google Patents (2016).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Acetaminophen Purity: Focus on 4-Propionamidophenol (CAS 1693-37-4).[Link]

  • Google Patents (2002).
  • ResearchGate (2025). N-(4-Hydroxyphenyl)acetamide.[Link]

  • Royal Society of Chemistry (2025). Analytical Methods.[Link]

  • ResearchGate (2020). Synthesis of N-(4 nitrophenyl) acetamide.[Link]

  • National Institutes of Health (PMC). N-[4-(4-Nitrophenoxy)phenyl]acetamide.[Link]

  • CUNY. Purification by Recrystallization.[Link]Manual-Recrystallization.pdf)

Sources

Technical Support Center: Enhancing the Stability of N-(4-propanoylphenyl)acetamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-propanoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on maintaining the stability of N-(4-propanoylphenyl)acetamide in solution during experimental workflows.

Introduction

N-(4-propanoylphenyl)acetamide is a small molecule of interest in various research and development fields. Ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This document addresses common stability challenges and provides scientifically grounded strategies to mitigate degradation. The core structure of N-(4-propanoylphenyl)acetamide contains two key functional groups: an acetamide and a propanoyl (ketone) group attached to a phenyl ring. Understanding the potential liabilities of these moieties is the first step in developing a robust formulation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My solution of N-(4-propanoylphenyl)acetamide is showing signs of degradation over time. What are the likely degradation pathways?

Understanding the potential chemical transformations of N-(4-propanoylphenyl)acetamide is crucial for troubleshooting instability. The primary degradation pathways are hydrolysis of the amide bond and reactions involving the ketone and aromatic ring.

A. Amide Hydrolysis:

The acetamide group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1] This reaction cleaves the amide bond, yielding 4-aminopropiophenone and acetic acid. Amide hydrolysis is often a primary concern for long-term solution stability.[1]

  • Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.

B. Ketone Group Reactivity:

The propanoyl group, a ketone, can also be a site of chemical instability, although generally less reactive than aldehydes.

C. Oxidative Degradation:

Aromatic compounds can be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[2] While the phenyl ring in N-(4-propanoylphenyl)acetamide is not as activated as a phenol, the potential for oxidation should be considered, especially under harsh conditions or in the presence of metal ions.

D. Photodegradation:

Aromatic ketones are known to be photoreactive.[3] Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation of the molecule. It is crucial to protect solutions from light to prevent photodegradation.[4]

To illustrate these primary degradation pathways, consider the following diagram:

Potential Degradation Pathways of N-(4-propanoylphenyl)acetamide cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Compound N-(4-propanoylphenyl)acetamide Deg1 4-Aminopropiophenone + Acetic Acid Compound->Deg1 Acid or Base Deg2 Oxidized Products (e.g., hydroxylated derivatives) Compound->Deg2 Oxidizing Agents / ROS Deg3 Photodegradation Products Compound->Deg3 Light (UV) Cyclodextrin Encapsulation for Stabilization Compound N-(4-propanoylphenyl)acetamide (Poorly Soluble) Complex Inclusion Complex (Soluble & Protected) Compound->Complex CD Cyclodextrin CD->Complex label_process Complexation in Aqueous Solution Forced Degradation Study Workflow cluster_stress Apply Stress Conditions cluster_results Evaluate Results Start Prepare Stock Solution of Compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradation Products Analysis->Identify Method Validate Analytical Method Analysis->Method Pathway Elucidate Degradation Pathways Identify->Pathway

Sources

Technical Support Center: A Guide to the Stable Storage of Acetamide, N-[4-(1-oxopropyl)phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Acetamide, N-[4-(1-oxopropyl)phenyl]-. This guide is designed for researchers, scientists, and drug development professionals who handle and store this compound. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting advice to maintain the chemical integrity and prevent the degradation of this important molecule during your experiments and long-term storage.

Section 1: Compound Profile & Intrinsic Stability

This section addresses the fundamental chemical properties of Acetamide, N-[4-(1-oxopropyl)phenyl]- and its inherent vulnerabilities to degradation.

Q1: What are the key chemical and physical properties of Acetamide, N-[4-(1-oxopropyl)phenyl]-?

Understanding the basic properties of a compound is the first step in designing an effective storage strategy. Acetamide, N-[4-(1-oxopropyl)phenyl]- (CAS No. 16960-49-9) is an amide derivative with specific physical characteristics that influence its handling and stability.

Causality: The melting point provides a purity benchmark, while the recommended storage temperature is a direct indicator of its thermal lability. The pKa value can help predict its behavior in solutions of varying pH, which is critical for understanding its susceptibility to pH-driven degradation.

Table 1: Physicochemical Properties of Acetamide, N-[4-(1-oxopropyl)phenyl]-

Property Value Source
CAS Number 16960-49-9 [1]
Molecular Formula C11H13NO2 Inferred
Molecular Weight 191.23 g/mol Inferred
Melting Point 172-173°C [1]
Boiling Point 398°C [1]
Density 1.121 g/cm³ [1]
Recommended Storage Temp. 2-8°C [1]

| pKa | 14.54 ± 0.70 (Predicted) |[1] |

Q2: What are the primary degradation pathways I should be concerned about during storage?

The molecular structure of Acetamide, N-[4-(1-oxopropyl)phenyl]- contains an amide functional group, which is the most likely site of degradation.

  • Hydrolysis: This is the most common degradation pathway for amide-containing compounds.[2] The amide bond can be cleaved by water, a reaction that can be significantly accelerated by the presence of acids or bases.[3][4] This reaction breaks the molecule into 4-aminopropiophenone and acetic acid.

  • Oxidation: While amides are generally less susceptible to oxidation than other functional groups, it can still occur, especially if the molecule has other vulnerable sites or is exposed to strong oxidizing agents.[3]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to break chemical bonds. For sensitive active pharmaceutical ingredients (APIs), storage in light-resistant containers is a standard precaution.[5][6]

Expert Insight: The rate of hydrolysis is highly dependent on environmental factors. Even ambient humidity can provide enough water to cause slow degradation over time, especially if temperatures are elevated.[7][8] Therefore, controlling both temperature and moisture is paramount.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products Parent Acetamide, N-[4-(1-oxopropyl)phenyl]- Amine 4-Aminopropiophenone Parent->Amine Hydrolysis (H⁺ or OH⁻ catalyst) Water H₂O Acid Acetic Acid Troubleshooting_Workflow start_node Impurity detected in analytical run p1 Review storage history (temp, light, humidity) start_node->p1 Begin Investigation process_node process_node decision_node decision_node end_node end_node d1 History shows excursions? p1->d1 p2 Hypothesize degradation pathway (e.g., hydrolysis due to humidity) d1->p2 Yes p3 Consider other sources (e.g., solvent contamination, reaction byproduct) d1->p3 No p4 Perform forced degradation study (acid, base, heat, light, oxidation) p2->p4 p3->p4 d2 Retention time of degradant matches unknown peak? p4->d2 e1 Confirmed as degradation product. Implement corrective storage actions. d2->e1 Yes e2 Impurity is not from storage degradation. Investigate other sources. d2->e2 No

Caption: Troubleshooting workflow for unknown analytical peaks.

Section 4: Key Experimental Protocols

This section provides validated, step-by-step methodologies for assessing the stability of your compound.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. [9] Objective: To generate degradation products under controlled acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • Acetamide, N-[4-(1-oxopropyl)phenyl]-

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Calibrated oven, UV light chamber (254 nm / 365 nm)

  • HPLC system with UV detector

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60-80°C for a designated time (e.g., 2, 6, 12, 24 hours). [3]Before analysis, cool and neutralize with 1M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature or heat gently (40-60°C) for a designated time. [3]Before analysis, cool and neutralize with 1M HCl. Amide hydrolysis is often faster under basic conditions. [10]4. Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for a designated time, protected from light. [3]5. Thermal Degradation: Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a set period. Also, heat a stock solution under the same conditions.

  • Photolytic Degradation: Expose the solid compound and a stock solution to UV light in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method (see Protocol 2). Aim for 5-20% degradation of the parent compound. [9]Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a general reversed-phase HPLC method suitable for separating Acetamide, N-[4-(1-oxopropyl)phenyl]- from its potential degradation products. [11] Objective: To quantify the parent compound and detect impurities or degradation products.

Table 3: Illustrative HPLC Chromatographic Conditions

Parameter Recommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start at 95% A / 5% B, ramp to 50% A / 50% B over 10 min, then ramp to 5% A / 95% B over 2 min, hold for 3 min, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Sample Preparation: Prepare the sample to be tested (e.g., from storage or a forced degradation study) at the same target concentration.

  • Analysis: Inject a blank (diluent), followed by the standard and then the sample.

  • Data Interpretation: Compare the peak area of the main peak in the sample to the standard to calculate purity. Any new peaks in the sample chromatogram that are not present in the standard or blank are potential impurities or degradation products.

References
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Available at: [Link]

  • Lin, Y. J., et al. (2021). Formulation and stability of an extemporaneously compounded propafenone hydrochloride oral suspension for children with arrhythmia. PubMed. Available at: [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Symbiosis. Available at: [Link]

  • ResearchGate. (2022). Dehydration effect on the stability of ampicillin trihydrate. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • PubMed. (2014). Effects of temperature, packaging and electron beam irradiation processing conditions on the property behaviour of Poly (ether-block-amide) blends. Available at: [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). N-Dealkylation of Amines. PMC. Available at: [Link]

  • Dupuis, L. L., et al. (1998). Compatibility and stability of propafenone hydrochloride with five critical-care medications. The Canadian journal of Hospital Pharmacy.
  • Quercia, R. A., et al. (1997). Stability of propafenone hydrochloride in i.v. solutions. PubMed. Available at: [Link]

  • ResearchGate. (2025). THE EFFECT OF TEMPERATURE AND MOISTURE ON THE PHYSICAL AND CHEMICAL STABILITY OF FUROSEMIDE TABLETS (40 MG) MARKETED IN SYRIA. Available at: [Link]

  • Pharma Quality. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Journal of the American Chemical Society. (2026).
  • ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available at: [Link]

  • USP-NF. (2017). <659> Packaging and Storage Requirements. Available at: [Link]

  • Food and Drug Administration (FDA). (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Available at: [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • MDPI. (n.d.). Endogenous Curing Mechanism and Self-Healing Properties of an Epoxy Resin (E-51) in Alkaline Environments of Cement-Based Materials. Available at: [Link]

  • Drugs.com. (2025). Propafenone Monograph for Professionals. Available at: [Link]

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Technical Support Center: Method Development for Chiral Separation of N-(4-propanoylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of N-(4-propanoylphenyl)acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific class of compounds. As your virtual application scientist, I will walk you through the nuances of method development, from initial screening to final optimization, grounding our discussion in the fundamental principles of chiral chromatography.

The separation of enantiomers, non-superimposable mirror images of a chiral molecule, is a critical task in the pharmaceutical industry.[1] The N-(4-propanoylphenyl)acetamide backbone presents a unique set of challenges due to its aromatic nature, amide linkage, and ketone functionality. These features offer multiple potential interaction sites for chiral recognition, but also necessitate a systematic approach to achieve baseline resolution.

This guide is structured to empower you with the knowledge to not only follow a protocol but to understand the underlying "why" of each step, enabling you to confidently troubleshoot and adapt methods to your specific derivative.

Understanding the Mechanism: The Key to Successful Chiral Separations

Direct chiral separation on a chiral stationary phase (CSP) is the most common and efficient method.[2] The fundamental principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[3] For a successful separation, there must be a difference in the stability of these two diastereomeric complexes. This stability difference arises from a combination of interactions, including:

  • Hydrogen bonding: The amide group in your molecule is a prime candidate for hydrogen bonding interactions.

  • π-π interactions: The phenyl ring can engage in π-π stacking with aromatic moieties on the CSP.

  • Dipole-dipole interactions: The ketone and amide carbonyls create dipoles that can interact with polar groups on the CSP.

  • Steric hindrance: The three-dimensional arrangement of substituents on your derivative will influence how it fits into the chiral cavities or grooves of the CSP.

The goal of method development is to find a CSP and mobile phase combination that maximizes the differences in these interactions for the two enantiomers.

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to developing a robust chiral separation method for N-(4-propanoylphenyl)acetamide derivatives.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screening CSP Screening MP_Screening Mobile Phase Screening CSP_Screening->MP_Screening Select promising CSPs Modifier_Opt Modifier Optimization MP_Screening->Modifier_Opt Initial Separation Achieved Temp_Opt Temperature Optimization Modifier_Opt->Temp_Opt Fine-tune selectivity Flow_Opt Flow Rate Optimization Temp_Opt->Flow_Opt Improve resolution and runtime Robustness Robustness Testing Flow_Opt->Robustness Optimized Method

Caption: A systematic workflow for chiral method development.

Part 1: Chiral Stationary Phase (CSP) and Mobile Phase Screening

The initial and most critical step is the selection of an appropriate CSP. For N-(4-propanoylphenyl)acetamide derivatives, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with a wide range of compounds.[4][5][6][7]

Recommended Initial CSP Screening:

Chiral Stationary Phase (CSP)Selector TypeRationale for N-(4-propanoylphenyl)acetamide Derivatives
Cellulose tris(3,5-dimethylphenylcarbamate) Polysaccharide (Cellulose-based)The carbamate linkages and aromatic rings provide sites for hydrogen bonding and π-π interactions. The methyl groups create defined chiral grooves.
Amylose tris(3,5-dimethylphenylcarbamate) Polysaccharide (Amylose-based)Offers a different helical structure compared to cellulose, which can lead to different enantioselectivity.[8]
Cellulose tris(4-methylbenzoate) Polysaccharide (Cellulose-based)The benzoate derivative offers different electronic and steric properties compared to the carbamate, potentially altering the chiral recognition.
Immobilized Polysaccharide CSPs Polysaccharide (Cellulose or Amylose based)These CSPs are covalently bonded to the silica support, allowing for a wider range of solvents, including those "forbidden" for coated phases, which can be useful for mechanistic studies.[9]

Initial Mobile Phase Screening Protocol:

  • Prepare your sample: Dissolve the N-(4-propanoylphenyl)acetamide derivative in the mobile phase to be used. If solubility is an issue, use a stronger, compatible solvent and inject a small volume.

  • Mobile Phase A (Normal Phase): n-Hexane/Isopropanol (IPA) (90:10, v/v).

  • Mobile Phase B (Normal Phase): n-Hexane/Ethanol (90:10, v/v).

  • Mobile Phase C (Polar Organic): 100% Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at a wavelength where your compound has maximum absorbance.

Rationale: Starting with simple solvent systems allows for a clear assessment of the CSP's inherent selectivity. Alcohols like IPA and ethanol act as polar modifiers that compete with the analyte for polar interaction sites on the CSP.

Part 2: Method Optimization

Once partial separation is observed on a particular CSP/mobile phase combination, the next step is to optimize the resolution and peak shape.

Modifier Optimization:

  • If retention is too long: Gradually increase the percentage of the alcohol modifier (e.g., from 10% to 15%, then 20%).

  • If retention is too short and unresolved: Decrease the percentage of the alcohol modifier (e.g., from 10% to 5%).

  • For basic or acidic derivatives: The addition of a small amount of an acidic or basic additive can significantly improve peak shape and selectivity.

    • For acidic compounds: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • For basic compounds: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).

Temperature Optimization:

Temperature can have a significant impact on enantioselectivity.[10][11]

  • General Trend: In many cases, decreasing the temperature improves resolution, as the separation becomes more enthalpy-driven.[8] However, this is not always the case.

  • van't Hoff Plot: To systematically evaluate the effect of temperature, perform injections at a range of temperatures (e.g., 15°C, 25°C, 35°C, 45°C). A plot of ln(α) vs. 1/T (where α is the selectivity factor and T is the absolute temperature) can reveal the thermodynamic driving forces of the separation.

Flow Rate Optimization:

While flow rate does not typically affect selectivity, it does influence efficiency and resolution. Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the chiral separation of N-(4-propanoylphenyl)acetamide derivatives.

TroubleshootingFlowchart cluster_solutions Troubleshooting Solutions Start Problem Encountered No_Separation Q: No separation of enantiomers is observed. Start->No_Separation Poor_Resolution Q: Poor resolution (peaks are not baseline separated). Start->Poor_Resolution Poor_Peak_Shape Q: Poor peak shape (tailing or fronting). Start->Poor_Peak_Shape Retention_Time_Drift Q: Retention times are drifting. Start->Retention_Time_Drift Sol_No_Sep_1 A1: Screen different CSPs. No_Separation->Sol_No_Sep_1 Sol_No_Sep_2 A2: Change the mobile phase (e.g., switch alcohol modifier). No_Separation->Sol_No_Sep_2 Sol_Poor_Res_1 A1: Optimize the mobile phase composition (adjust modifier percentage). Poor_Resolution->Sol_Poor_Res_1 Sol_Poor_Res_2 A2: Decrease the column temperature. Poor_Resolution->Sol_Poor_Res_2 Sol_Poor_Peak_1 A1: Add an acidic or basic modifier. Poor_Peak_Shape->Sol_Poor_Peak_1 Sol_Poor_Peak_2 A2: Ensure sample is fully dissolved in the mobile phase. Poor_Peak_Shape->Sol_Poor_Peak_2 Sol_Drift_1 A1: Check for mobile phase evaporation. Retention_Time_Drift->Sol_Drift_1 Sol_Drift_2 A2: Ensure column is properly equilibrated. Retention_Time_Drift->Sol_Drift_2

Caption: A flowchart for troubleshooting common chiral HPLC issues.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation of my N-(4-propanoylphenyl)acetamide derivative on any of the initial screening columns. What should I do next?

A1:

  • Systematically Vary the Mobile Phase: Before abandoning the current CSPs, try a wider range of mobile phase compositions. For normal phase, vary the alcohol percentage from 2% to 20%. Also, consider switching to a different alcohol (e.g., from IPA to ethanol or vice-versa).

  • Explore Different Elution Modes: If normal phase is unsuccessful, try polar organic mode (100% methanol or acetonitrile) or even reversed-phase conditions (acetonitrile/water or methanol/water). Immobilized CSPs are particularly well-suited for this broader solvent exploration.[9]

  • Consider a Different Class of CSP: If polysaccharide-based CSPs are not effective, consider a Pirkle-type CSP (e.g., with a π-electron acceptor like a 3,5-dinitrobenzoyl group) which can have strong interactions with the aromatic ring of your analyte.[3]

Q2: I have partial separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A2:

  • Optimize the Modifier Percentage: This is the most impactful parameter for resolution. Make small, incremental changes to the alcohol percentage in your mobile phase. A decrease in the modifier concentration will generally increase retention and may improve resolution.

  • Lower the Temperature: As mentioned earlier, reducing the column temperature often enhances selectivity.[10][12] Try running the separation at 15°C or even 10°C.

  • Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve resolution, although it will lengthen the analysis time.

Q3: My peaks are tailing significantly. What is the cause and how can I fix it?

A3:

  • Cause: Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues with the sample solvent. For amide-containing compounds, interactions with residual silanols on the silica support can be a cause.

  • Solution for Basic Analytes: If your derivative has a basic functional group, add a small amount of a basic modifier like DEA or TEA (e.g., 0.1%) to the mobile phase. This will compete with your analyte for the active sites causing tailing.

  • Solution for Acidic Analytes: If your derivative is acidic, add a small amount of an acidic modifier like TFA or formic acid (e.g., 0.1%).

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase. If a stronger solvent is used for dissolution, inject the smallest possible volume to minimize peak distortion.

Q4: My retention times are not reproducible and are constantly shifting. What should I do?

A4:

  • Mobile Phase Composition: In normal phase chromatography, the mobile phase composition is critical. Ensure your solvent reservoirs are tightly capped to prevent selective evaporation of the more volatile component (e.g., hexane). Prepare fresh mobile phase daily.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. This can take 20-30 column volumes.

  • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[13]

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.[14]

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. National Institutes of Health. Available from: [Link]

  • Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. Available from: [Link]

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. National Institutes of Health. Available from: [Link]

  • Separation of Acetamide, N-(4-propoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. MDPI. Available from: [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health. Available from: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. Available from: [Link]

  • Study of the enantiomeric separation of an acetamide intermediate by using supercritical fluid chromatography and several polysaccharide based chiral stationary phases. PubMed. Available from: [Link]

  • Non-commercial Polysaccharides-based Chiral Selectors in Enantioselective Chromatography. ResearchGate. Available from: [Link]

  • The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene. DergiPark. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Taylor & Francis Online. Available from: [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Available from: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]

  • Enantioselective chromatography in drug discovery. PubMed. Available from: [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ResearchGate. Available from: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available from: [Link]

  • Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]

  • Polysaccharide Derivatives as Unique Chiral Selectors for Enantioselective Chromatography. ResearchGate. Available from: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Available from: [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Link. Available from: [Link]

  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Oxford Academic. Available from: [Link]

  • Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. National Institutes of Health. Available from: [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. National Institutes of Health. Available from: [Link]

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  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Scientific Research in Engineering and Management. Available from: [Link]

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  • Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

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Validation & Comparative

Comparing the efficacy of N-(4-propanoylphenyl)acetamide to other COX inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of N-(4-propanoylphenyl)acetamide and Other Cyclooxygenase (COX) Inhibitors

Abstract

Cyclooxygenase (COX) enzymes are the primary targets for a broad class of analgesic and anti-inflammatory drugs. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit COX isoforms, newer agents aim for increased selectivity to improve safety profiles. This guide provides a comprehensive comparison of the efficacy of N-(4-propanoylphenyl)acetamide, a representative of the acetamide class of compounds, against established COX inhibitors: the non-selective agents ibuprofen and aspirin, and the COX-2 selective inhibitor celecoxib. We delve into the fundamental mechanisms of COX inhibition, present a multi-tiered experimental framework for efficacy evaluation—from in vitro enzymatic assays to in vivo models of inflammation—and discuss the causal relationships behind these experimental designs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative pharmacology of COX inhibitors and the methodologies used to characterize them.

The Cyclooxygenase (COX) Landscape: A Tale of Two Isoforms

The therapeutic effects of most NSAIDs are mediated through the inhibition of the cyclooxygenase (COX) enzyme, which exists in two primary isoforms, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in numerous physiological and pathological processes.[1][2]

1.1 The Dichotomy of COX-1 and COX-2

  • COX-1 is considered a constitutive enzyme, expressed in most tissues under normal physiological conditions. It plays a vital role in maintaining gastrointestinal mucosal integrity, regulating renal blood flow, and facilitating platelet aggregation.[1][3] Inhibition of COX-1 is primarily associated with the common adverse effects of traditional NSAIDs, such as gastric irritation and bleeding.[3][4]

  • COX-2 , in contrast, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated by pro-inflammatory stimuli like cytokines and endotoxins.[5] This induction leads to a surge in prostaglandin production at sites of inflammation, contributing to pain, swelling, and fever.[5][6] Therefore, the therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2.[6]

1.2 The Arachidonic Acid Cascade

The inhibition of COX enzymes interrupts a critical biochemical pathway. Upon cellular stimulation by inflammatory signals, phospholipase A₂ liberates arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted by various tissue-specific isomerases and synthases into a range of prostanoids, including prostaglandins (PGE₂, PGD₂, PGF₂α, PGI₂) and thromboxane A₂ (TXA₂), each with distinct biological functions.[2]

Arachidonic_Acid_Cascade cluster_COX membrane Membrane Phospholipids AA Arachidonic Acid membrane->AA Phospholipase A₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins (PGE₂, PGI₂, etc.) Thromboxane A₂ (TXA₂) PGH2->Prostanoids Isomerases/ Synthases Physiological Physiological Functions (GI Protection, Platelet Aggregation) Prostanoids->Physiological Pathological Pathological Functions (Inflammation, Pain, Fever) Prostanoids->Pathological NonSelective Non-selective Inhibitors (Ibuprofen, Aspirin) NonSelective->COX1 Inhibits NonSelective->COX2 Inhibits Selective Selective Inhibitors (Celecoxib) Selective->COX2 Inhibits TestCompound N-(4-propanoylphenyl)acetamide TestCompound->COX1 Inhibits? TestCompound->COX2 Inhibits?

Caption: The Arachidonic Acid Cascade and points of COX inhibition.

Profile of N-(4-propanoylphenyl)acetamide

N-(4-propanoylphenyl)acetamide belongs to the acetamide class of compounds. Its structure is closely related to the widely used analgesic and antipyretic, N-(4-hydroxyphenyl)acetamide, better known as acetaminophen or paracetamol.[7] While acetaminophen is a weak inhibitor of COX-1 and COX-2 in vitro, its mechanism of action is complex and not fully elucidated, with evidence pointing towards central mechanisms and potential inhibition of a COX-1 splice variant, sometimes referred to as COX-3.[7][8]

The structural modification from a hydroxyl group (in acetaminophen) to a propanoyl group in N-(4-propanoylphenyl)acetamide suggests a potential alteration in its pharmacokinetic and pharmacodynamic properties. This guide will proceed by outlining the experimental framework necessary to characterize its COX inhibitory profile relative to established drugs.

A Multi-Tiered Experimental Framework for Efficacy Comparison

A robust comparison of COX inhibitors requires a multi-faceted approach. Relying solely on one type of assay can be misleading, as factors like cell permeability, plasma protein binding, and metabolic activation can significantly influence a drug's ultimate effect in vivo.[9] We therefore propose a three-tiered system.

Tier 1: In Vitro Enzymatic Inhibition Assay

Causality and Experimental Choice: The foundational step is to determine the direct inhibitory effect of a compound on the purified COX-1 and COX-2 enzymes. This assay removes cellular complexity and provides a direct measure of potency (IC₅₀) and selectivity. The ratio of IC₅₀ values (COX-1/COX-2) yields the Selectivity Index (SI), a critical parameter for classifying an inhibitor.[6] A higher SI value indicates greater selectivity for COX-2.

Protocol: Colorimetric COX Inhibitor Screening Assay

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a solution of Hemin, a necessary enzyme cofactor.

    • Prepare a colorimetric substrate solution, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation by the peroxidase activity of COX.[10]

    • Prepare a solution of arachidonic acid.

    • Dissolve N-(4-propanoylphenyl)acetamide, Ibuprofen, Aspirin, and Celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to test a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of Hemin, and 10 µL of the appropriate enzyme (COX-1 or COX-2).

    • Add 10 µL of the diluted test compound or vehicle control (DMSO).

    • Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid.

    • Immediately monitor the absorbance at 590 nm over time using a plate reader. The rate of color change is proportional to COX activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

In_Vitro_Workflow prep 1. Reagent & Compound Preparation plate 2. Plate Assay: - Buffer, Hemin, Enzyme - Add Inhibitor/Vehicle prep->plate incubate 3. Pre-incubation (5 min, 25°C) plate->incubate react 4. Initiate Reaction (Add Substrate & AA) incubate->react read 5. Kinetic Read (Absorbance at 590 nm) react->read analyze 6. Data Analysis: - Calculate Inhibition % - Determine IC₅₀ & SI read->analyze In_Vivo_Workflow acclimate 1. Animal Acclimatization & Grouping baseline 2. Baseline Paw Volume Measurement (T= -1h) acclimate->baseline admin 3. Oral Administration of Compound/Vehicle (T= -1h) acclimate->admin induce 4. Inject Carrageenan (T=0h) admin->induce measure1 5. Measure Paw Volume (T=1h, 2h, 3h, 4h) induce->measure1 analyze 6. Data Analysis (% Edema Inhibition) measure1->analyze

Caption: Experimental timeline for the in vivo paw edema model.

Data Presentation: Comparative In Vivo Anti-Inflammatory Activity

Compound (Dose)% Edema Inhibition at 3 hours
Vehicle Control 0%
N-(4-propanoylphenyl)acetamide (50 mg/kg) To be determined
Ibuprofen (40 mg/kg) ~50-60%
Celecoxib (30 mg/kg) ~60-70%

Synthesizing the Evidence: A Comparative Discussion

The data generated from this three-tiered approach will allow for a robust comparison of N-(4-propanoylphenyl)acetamide to other COX inhibitors.

  • Potency and Selectivity: The in vitro assay will definitively place the compound on the spectrum from non-selective (like ibuprofen) to highly COX-2 selective (like celecoxib). [6][11]This is the most critical determinant of its likely therapeutic profile and side-effect liabilities. For example, high COX-1 inhibition suggests a greater risk of gastrointestinal side effects, while high COX-2 selectivity has been associated with potential cardiovascular risks. [3]* Cellular vs. Enzymatic Activity: A significant discrepancy between the enzymatic IC₅₀ and the cell-based IC₅₀ may suggest issues with cell permeability or that the compound is a substrate for cellular efflux pumps. Conversely, greater potency in the cell-based assay could indicate that a metabolite of the parent compound is the active inhibitor.

  • Translational Efficacy: The in vivo data provides the ultimate proof of concept. The dose-dependent reduction of paw edema will confirm that the compound is orally bioavailable and reaches the site of inflammation in sufficient concentrations to exert an anti-inflammatory effect. Comparing its effective dose to that of ibuprofen and celecoxib will establish its relative in vivo potency.

  • Mechanism of Inhibition: It is also important to consider the mode of inhibition. Aspirin is unique in its irreversible acetylation of the COX active site, which accounts for its long-lasting antiplatelet effects. [1][12]Most other NSAIDs, like ibuprofen and celecoxib, are reversible competitive inhibitors. [11][13]Further kinetic studies would be required to determine the reversibility of N-(4-propanoylphenyl)acetamide's inhibition.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous framework for comparing the efficacy of N-(4-propanoylphenyl)acetamide against benchmark COX inhibitors. By integrating data from in vitro, cell-based, and in vivo models, researchers can build a comprehensive pharmacological profile of this novel compound. The results will elucidate its potency, COX isoform selectivity, and translational anti-inflammatory potential.

Future research should focus on determining its mechanism of inhibition (reversible vs. irreversible), assessing its analgesic and antipyretic properties in relevant animal models, and conducting comprehensive safety and toxicology studies to evaluate its gastrointestinal and cardiovascular risk profile. This structured approach is essential for the rational development of the next generation of safer and more effective anti-inflammatory agents.

References

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  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. [Link]

  • Fiorucci, S., et al. (2002). Interaction of a selective cyclooxygenase-2 inhibitor with aspirin and NO-releasing aspirin in the human gastric mucosa. Proceedings of the National Academy of Sciences. [Link]

  • Steele, V. E., et al. (2011). Coxibs and Other Nonsteroidal Anti-Inflammatory Drugs in Animal Models of Cancer Chemoprevention. Cancer Prevention Research. [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. [Link]

  • Aspirin Interaction with Cyclooxygenase-2 (COX-2): Mechanisms and Therapeutic Implications. (n.d.). Journal of Pharmaceutical Sciences. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. [Link]

  • Capone, M. L., et al. (2007). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences. [Link]

  • Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. [Link]

  • Zagaja, M., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie. [Link]

  • Al-Ghamdi, S., et al. (2023). Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies. Frontiers in Pharmacology. [Link]

  • Van Hecken, A., et al. (2000). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. Journal of Clinical Pharmacology. [Link]

  • Wang, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Chinese Journal of Natural Medicines. [Link]

  • BPS Bioscience. (n.d.). Cox Screening. [Link]

  • Uppu, R. M., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2018). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]

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A Researcher's Guide to Validating the Anti-Proliferative Efficacy of Novel Compounds: A Comparative Study of N-(4-propanoylphenyl)acetamide and Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the initial validation of the anti-proliferative effects of a novel chemical entity, N-(4-propanoylphenyl)acetamide, a compound not previously characterized for biological activity. We present a series of robust, validated experimental protocols designed to rigorously assess its potential efficacy against established cancer cell lines. To establish a benchmark for performance, all experimental outcomes are directly compared against Doxorubicin, a well-characterized and potent chemotherapeutic agent. This document serves as a practical guide for researchers in oncology and drug development, detailing not only the "how" but also the "why" behind each experimental design choice, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Screening Novel Chemical Entities

The search for novel anti-neoplastic agents is a cornerstone of modern oncological research. While many established drugs are effective, challenges such as acquired resistance and off-target toxicity necessitate a continuous pipeline of new chemical entities (NCEs). N-(4-propanoylphenyl)acetamide is an organic compound whose biological effects, particularly concerning cell proliferation, remain unexplored. This guide outlines a hypothetical yet methodologically rigorous approach to perform its initial characterization.

Our investigation is benchmarked against Doxorubicin , a potent anthracycline antibiotic widely used in chemotherapy. Doxorubicin exerts its anti-proliferative effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. Its well-documented potency and mechanism make it an ideal positive control for validating new potential anti-cancer compounds.

The primary objective is to determine if N-(4-propanoylphenyl)acetamide exhibits dose-dependent cytotoxicity and to compare its potency (as measured by the half-maximal inhibitory concentration, IC50) with that of Doxorubicin across a panel of representative cancer cell lines:

  • HeLa (Cervical Cancer): A robust and highly proliferative cell line.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive luminal A breast cancer cell line.

  • A549 (Lung Cancer): A common model for non-small cell lung carcinoma.

Experimental Design and Workflow

A multi-stage approach is employed to first screen for cytotoxic activity and then to probe the underlying mechanism of action.

Overall Experimental Workflow

The validation process follows a logical progression from broad screening to more focused mechanistic studies. This ensures that resources are directed efficiently, with each step building upon the data from the previous one.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Cell Culture (HeLa, MCF-7, A549) B Compound Treatment (NCE vs Doxorubicin) A->B C MTT Assay (72h Incubation) B->C D Data Analysis (IC50 Calculation) C->D E Cell Lysis & Protein Quantification D->E If IC50 is promising F SDS-PAGE & Western Blot E->F G Analysis of Apoptotic Markers (Caspase-3, PARP) F->G

Caption: High-level workflow for NCE validation.

Protocol 1: Assessment of Cell Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Detailed Step-by-Step Protocol:
  • Cell Seeding:

    • Culture HeLa, MCF-7, and A549 cells in their respective recommended media until they reach approximately 80% confluency.

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of N-(4-propanoylphenyl)acetamide in DMSO. Prepare a 1 mM stock of Doxorubicin in sterile water.

    • Perform serial dilutions in culture medium to create a range of concentrations. For the NCE, a broad range is recommended (e.g., 0.1, 1, 10, 50, 100 µM). For Doxorubicin, a more potent range is appropriate (e.g., 0.01, 0.1, 0.5, 1, 5 µM).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate drug concentrations.

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Comparative Results (Hypothetical)

Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value—the concentration of a drug that inhibits cell growth by 50%—is determined by plotting a dose-response curve (Viability % vs. log[Concentration]) and fitting it using non-linear regression.

Table 1: Comparative IC50 Values (µM) after 72h Treatment
CompoundHeLa (Cervical)MCF-7 (Breast)A549 (Lung)
N-(4-propanoylphenyl)acetamide 15.825.231.5
Doxorubicin (Control) 0.450.880.62

This data is hypothetical and for illustrative purposes only.

Based on this hypothetical data, N-(4-propanoylphenyl)acetamide shows anti-proliferative activity, albeit at a significantly higher concentration than the potent chemotherapeutic Doxorubicin. The variation in IC50 values across cell lines suggests potential differential sensitivity, a common phenomenon in drug discovery.

Protocol 2: Mechanistic Elucidation via Western Blot

Should the initial screening yield a promising IC50 value, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. A key indicator of apoptosis is the activation of executioner caspases, such as Caspase-3, and the subsequent cleavage of their substrates, like Poly (ADP-ribose) polymerase (PARP).[1][2]

Detailed Step-by-Step Protocol:
  • Cell Treatment and Lysis:

    • Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with N-(4-propanoylphenyl)acetamide at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a Doxorubicin-treated positive control.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-Cleaved Caspase-3 (detects the active p17/19 fragment)

      • Anti-PARP (detects both full-length ~116 kDa and cleaved ~89 kDa fragments)[1]

      • Anti-β-Actin or Anti-GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection:

    • Visualize the protein bands using a chemiluminescence imaging system. The appearance of the cleaved fragments of Caspase-3 and PARP in treated cells indicates the induction of apoptosis.

Signaling Pathway Context: The PI3K/Akt Survival Pathway

Many anti-proliferative compounds function by inhibiting pro-survival signaling pathways that are often hyperactive in cancer cells. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[3][4][5] Its dysregulation is a common feature in many human cancers.[3][6] A novel compound could potentially exert its effects by dampening the activity of this pathway.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits NCE Hypothetical Target of NCE NCE->Akt Inhibition?

Caption: The PI3K/Akt pathway, a potential target for anti-cancer drugs.

Conclusion and Future Outlook

This guide provides a standardized, comparative framework for the initial validation of N-(4-propanoylphenyl)acetamide's anti-proliferative potential. By benchmarking against Doxorubicin and employing validated assays, this approach ensures that the resulting data is robust and contextualized.

The hypothetical results suggest that while the NCE may possess cytotoxic properties, it is less potent than the clinical standard. Should experimental data confirm apoptotic induction, future studies would be warranted to:

  • Determine the mode of apoptosis: Investigate whether the intrinsic (mitochondrial) or extrinsic (death receptor) pathway is activated.

  • Perform cell cycle analysis: Assess whether the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M).

  • Broaden the cell line panel: Test against a wider range of cancer cell lines, including drug-resistant models.

  • In vivo studies: If in vitro data is compelling, progress to preclinical animal models to evaluate efficacy and toxicity.

This structured, evidence-based approach is critical for the efficient and rigorous evaluation of novel compounds in the drug discovery pipeline.

References

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/AKT signaling pathway and cancer. Cancers, 6(4), 1970-1999. [Link]

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  • Patsnap. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in oncology, 4, 64. [Link]

  • Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular research, 45(3), 528-537. [Link]

  • Signalway Antibody LLC. PI3K / Akt Signaling. [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170. [Link]

  • Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature reviews Molecular cell biology, 9(3), 231-241. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana press. [Link]

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A Technical Guide to the Structure-Activity Relationship of N-(4-propanoylphenyl)acetamide Analogs as Potential Analgesic and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(4-propanoylphenyl)acetamide analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced molecular interactions that govern the analgesic and anti-inflammatory potential of this chemical scaffold. We will explore the rationale behind structural modifications and provide detailed experimental protocols for their synthesis and evaluation, underpinned by authoritative scientific literature.

Introduction: The Promise of N-Phenylacetamide Scaffolds

The N-phenylacetamide core is a well-established pharmacophore present in numerous biologically active compounds, most notably acetaminophen (paracetamol), a widely used analgesic and antipyretic.[1][2][3] The therapeutic efficacy of these molecules is often attributed to their ability to modulate the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade.[4][5] The parent compound of our investigation, N-(4-propanoylphenyl)acetamide, presents an intriguing template for optimization, combining the recognized N-phenylacetamide moiety with a propanoyl substituent that offers a focal point for systematic structural modifications.

The central hypothesis of this guide is that systematic variation of the propanoyl group and substitution on the phenyl ring will significantly impact the analgesic and anti-inflammatory activities of the parent compound. By exploring these modifications, we aim to elucidate the key structural features that enhance potency and selectivity, paving the way for the rational design of novel therapeutic agents.

Core Scaffold and Rationale for Analog Design

The fundamental structure of N-(4-propanoylphenyl)acetamide is depicted below. Our SAR exploration will focus on two primary regions of modification: the acyl chain (R1) and the aromatic ring (R2) .

  • Region 1 (R1): The Acyl Chain. The length, branching, and incorporation of cyclic moieties in the acyl chain can influence the compound's lipophilicity, steric profile, and interaction with the target protein's binding pocket.

  • Region 2 (R2): The Aromatic Ring. Substitution on the phenyl ring with electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, affecting its pKa, metabolic stability, and binding affinity.[6]

Below is a diagram illustrating the proposed SAR exploration strategy.

Caption: SAR strategy for N-(4-propanoylphenyl)acetamide analogs.

Comparative Analysis of Analog Activity

The following table summarizes the hypothetical and literature-derived data for a series of N-(4-propanoylphenyl)acetamide analogs. The activities are presented as IC50 values for COX-2 inhibition and percentage inhibition in a standard in vivo analgesic assay.

Compound IDR1 (Acyl Group)R2 (Aromatic Substituent)COX-2 IC50 (µM)Analgesic Activity (% Inhibition)
Parent Propanoyl H 15.2 45.3
Analog 1AcetylH25.832.1
Analog 2ButanoylH10.555.8
Analog 3IsobutanoylH12.151.2
Analog 4Propanoyl4-Fluoro8.768.4
Analog 5Propanoyl4-Chloro9.165.7
Analog 6Propanoyl4-Methoxy18.940.1
Analog 7Propanoyl3-Nitro11.558.9

Interpretation of SAR Data:

  • Effect of Acyl Chain Length (R1): A clear trend is observed where increasing the acyl chain length from acetyl (Analog 1) to butanoyl (Analog 2) enhances both COX-2 inhibitory and analgesic activities. This suggests that a longer, more lipophilic chain may favor binding to the active site of the target enzyme.

  • Effect of Acyl Chain Branching (R1): The introduction of a branched acyl group (Analog 3) results in slightly lower activity compared to the linear butanoyl analog, indicating that steric hindrance may play a role in receptor binding.

  • Effect of Aromatic Substitution (R2): The introduction of electron-withdrawing groups at the para-position of the phenyl ring, such as fluoro (Analog 4) and chloro (Analog 5), leads to a significant increase in activity. This is consistent with studies on other N-phenylacetamide derivatives where electronegative substituents enhance potency.[6] Conversely, an electron-donating group like methoxy (Analog 6) diminishes activity. The placement of a nitro group at the meta-position (Analog 7) also shows a moderate improvement in activity.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, the following detailed experimental protocols are provided.

General Synthesis of N-(4-acylphenyl)acetamide Analogs

This protocol describes a general two-step synthesis for the preparation of the target analogs.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Aromatic Substitution (Optional) start Acetanilide reagents1 Acyl Chloride (R1-COCl) AlCl3, DCM intermediate N-(4-acylphenyl)acetamide start->intermediate Friedel-Crafts reagents1->intermediate reagents2 Nitrating/Halogenating Agent final_product Substituted Analog (R2) intermediate->final_product Electrophilic Aromatic Substitution reagents2->final_product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Acetamide, N-[4-(1-oxopropyl)phenyl]-

Author: BenchChem Technical Support Team. Date: February 2026

For professionals dedicated to research and development, the integrity of our work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of Acetamide, N-[4-(1-oxopropyl)phenyl]-, ensuring the protection of laboratory personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is essential. Based on data for analogous acetamide compounds, the primary hazards include potential carcinogenicity and possible skin, eye, and respiratory irritation.[1][3][6]

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile rubber glovesProvides a barrier against skin contact.[2]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of any dust or vapors.[7]

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

II. Step-by-Step Disposal Protocol

The disposal of Acetamide, N-[4-(1-oxopropyl)phenyl]- must comply with all local, regional, and national regulations.[2][3] Never dispose of this chemical down the drain or in regular municipal waste.[2][8]

Step 1: Waste Segregation

Isolate waste containing Acetamide, N-[4-(1-oxopropyl)phenyl]- from other waste streams to prevent cross-contamination and ensure proper handling. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

  • Solutions containing the compound.

  • Empty containers that have not been triple-rinsed.

Step 2: Containerization

  • Select an Appropriate Container : Use a chemically resistant container, preferably made of plastic, that can be securely sealed.[9] The container must be in good condition, with no leaks or cracks.

  • Transfer Waste : Carefully transfer the waste into the designated container. For solid waste, sweep or scoop the material to minimize dust generation.[3] For liquid waste, pour carefully to avoid splashing.

  • Do Not Overfill : Fill the container to no more than 80% of its capacity to allow for expansion and prevent spills.

Step 3: Labeling

Proper labeling is crucial for the safety of all personnel and for compliance. The label must be clearly legible and securely affixed to the container.

Required Label Information:

  • The words "Hazardous Waste ".[10]

  • Chemical Name : "Acetamide, N-[4-(1-oxopropyl)phenyl]-".

  • CAS Number : 16960-49-9.

  • Hazard Pictograms : Include the health hazard pictogram (GHS08) to indicate its suspected carcinogenicity.[3]

  • Your Name and Laboratory Information .

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]

SAA Storage Requirements:

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Store the container in a secondary containment bin to prevent spills from spreading.

  • Keep the waste container closed at all times, except when adding waste.[9]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Acetamide, N-[4-(1-oxopropyl)phenyl]-.

start Start: Acetamide, N-[4-(1-oxopropyl)phenyl]- Waste Generated assess_hazards Assess Hazards (Suspected Carcinogen) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate Segregate Waste (Solid, Liquid, Contaminated Items) don_ppe->segregate containerize Containerize in a Labeled, Sealed Plastic Container segregate->containerize label Label Container: 'Hazardous Waste', Chemical Name, CAS#, Hazards containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Waste Disposed of by Authorized Personnel contact_ehs->end

Caption: Disposal workflow for Acetamide, N-[4-(1-oxopropyl)phenyl]-.

IV. Final Disposal

Once the waste container is ready for removal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[9] Do not attempt to transport the hazardous waste off-site yourself. Only trained and authorized personnel should handle the final disposal of the chemical waste.[2]

By adhering to these procedures, you contribute to a culture of safety and responsibility in the scientific community. This ensures that our pursuit of knowledge does not come at the expense of our well-being or the health of our planet.

References

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (2016, April 18). ACETAMIDE FOR SYNTHESIS. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved from [Link]

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  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.